5-Chloro-2-hydroxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSYCDVQABSEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068947 | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54326-16-8 | |
| Record name | 5-Chloro-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54326-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloropyrimidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-hydroxypyrimidine, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details a reliable synthetic protocol and outlines the key analytical techniques for the structural elucidation and purity assessment of the compound.
Introduction
This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a reactive chlorine atom and a hydroxyl group on the pyrimidine ring, making it a versatile intermediate for the synthesis of a wide range of more complex molecules.[1] The pyrimidine scaffold is a core component of numerous therapeutic agents, and the introduction of a chloro substituent can modulate the compound's physicochemical properties and biological activity. This guide presents a detailed methodology for the synthesis of this compound and a thorough description of its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃ClN₂O | [2][3] |
| Molecular Weight | 130.53 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid | [2][4] |
| Melting Point | 237-238 °C (decomposes) | |
| CAS Number | 54326-16-8 | [1][3] |
| pKa | 7.62 ± 0.10 (Predicted) | [4] |
| Solubility | Sparingly soluble in water | [4] |
Synthesis of this compound
The recommended synthetic route for this compound is the direct chlorination of 2-hydroxypyrimidine using N-chlorosuccinimide (NCS) as the chlorinating agent. This method is advantageous due to its relatively mild reaction conditions and good yields.
Synthesis Pathway
The synthesis proceeds via an electrophilic substitution reaction on the pyrimidine ring.
Experimental Protocol
Materials:
-
2-Hydroxypyrimidine
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxypyrimidine in a mixture of glacial acetic acid and dichloromethane.
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide portion-wise at room temperature. An inert atmosphere is recommended.[3]
-
Reaction Conditions: The reaction mixture is then heated. The temperature can range from room temperature (20 °C) up to 120 °C, although milder heating is generally sufficient.[3] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is obtained after evaporation of the solvent. Further purification can be achieved by recrystallization from an appropriate solvent system to yield this compound as an off-white to pale yellow solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques and expected results.
Characterization Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-hydroxypyrimidine is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring both a chloro and a hydroxy functional group, imparts a unique reactivity profile that makes it a valuable building block for developing biologically active molecules, including antiviral and anticancer agents.[2] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a discussion of its significant tautomeric nature. All quantitative data is presented in a structured format to facilitate analysis and application in research and development settings.
Core Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.
Tautomerism: A Critical Consideration
A key feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the aromatic hydroxy form (enol) and the non-aromatic pyrimidinone form (keto). For this compound, this equilibrium is with 5-Chloro-2(1H)-pyrimidinone. The keto form is generally the more stable and predominant tautomer in most conditions. This is crucial for understanding its reactivity, hydrogen bonding capabilities, and spectroscopic data.
Caption: Tautomeric equilibrium of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃ClN₂O | [1][2][3][4] |
| Molecular Weight | 130.53 g/mol | [2][3][4] |
| Melting Point | 237-238 °C (decomposes) | [5][6] |
| Appearance | Off-white to pale yellow solid/crystals | [1][2][5] |
| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [5][6] |
| pKa (Predicted) | 7.62 ± 0.10 | [1][5] |
| ACD/LogP (Predicted) | -1.43 | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][2][5] |
Role in Chemical Synthesis
This compound is a versatile building block in organic synthesis.[2] Its primary application is as a precursor for the creation of more complex molecules, particularly in the development of novel pharmaceuticals. For instance, it is used to prepare dimethoxy-pyrrolidylquinazolines, which act as brain-penetrable PDE10A inhibitors, and in the synthesis of platinum(II) hydroxypyrimidinato complexes.[5][7]
Caption: Role as a key intermediate in synthesis.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for key experimental procedures.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for measuring the partition coefficient (LogP) of a compound.[8]
Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).[8]
Methodology:
-
Preparation: A stock solution of this compound is prepared. A series of vials are prepared containing pre-saturated n-octanol and aqueous buffer.
-
Partitioning: A known amount of the compound is added to each vial. The vials are then agitated (shaken) at a constant temperature until equilibrium is reached.
-
Phase Separation: The vials are centrifuged to ensure complete separation of the n-octanol and aqueous layers.[8]
-
Analysis: An aliquot is carefully removed from each phase. The concentration of the compound in each layer is determined using a validated analytical method, such as HPLC-UV.
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination by the shake-flask method.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which impacts its solubility and permeability.[8]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the resulting titration curve.[8]
Methodology:
-
Calibration: The pH meter is calibrated using standard buffer solutions.[8]
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a water-cosolvent system due to its limited aqueous solubility.
-
Titration: The solution is titrated by adding small, precise volumes of a standardized titrant (e.g., NaOH or HCl). The pH is recorded after each addition, allowing the reading to stabilize.[8]
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.
Safety and Handling
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[5] Standard laboratory safety protocols should be followed.
-
Handling: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and appropriate lab clothing.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5][9]
-
Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[5]
Conclusion
This compound is a compound of significant interest in medicinal and agricultural chemistry. A thorough understanding of its physicochemical properties, particularly its tautomeric nature and solubility, is essential for its effective use as a synthetic intermediate. The data and protocols outlined in this guide serve as a critical resource for researchers leveraging this compound in the development of novel, high-value molecules.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 54326-16-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Spectroscopic Data Analysis of 5-Chloro-2-hydroxypyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data analysis of 5-Chloro-2-hydroxypyrimidine. Designed for researchers, scientists, and professionals in drug development, this document details predicted NMR data, standardized experimental protocols for data acquisition, and a visual workflow for the analysis process.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived and published NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. This data has been generated using online NMR prediction tools, which employ algorithms such as HOSE- and linear models based on extensive spectral databases.[1] It is important to note that while these predictions are valuable for preliminary analysis, experimental verification is essential for definitive structural elucidation.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4/H-6 | 8.5 - 8.9 | Doublet | 2.0 - 3.0 |
| OH | Variable | Broad Singlet | N/A |
| NH | Variable | Broad Singlet | N/A |
Note: The chemical shifts of protons attached to heteroatoms (OH, NH) are highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-2 | 157 - 162 |
| C-4/C-6 | 155 - 160 |
| C-5 | 120 - 130 |
Experimental Protocols
The following protocols describe the standard procedures for acquiring high-quality NMR spectra of pyrimidine derivatives like this compound.
Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing and Dissolution : Accurately weigh 5-10 mg of purified this compound and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved, using vortexing or sonication if necessary.[2]
-
Filtration and Transfer : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]
-
Final Steps : Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.
1D NMR Data Acquisition
-
¹H NMR Spectroscopy :
-
Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters : Utilize a standard proton pulse program. Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm). The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 64. A relaxation delay of 1-2 seconds is generally sufficient.
-
Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at approximately 2.50 ppm).
-
-
¹³C NMR Spectroscopy :
-
Instrument Setup : The same sample and initial setup can be used.
-
Acquisition Parameters : Employ a standard carbon pulse program with proton decoupling. The spectral width should be set to cover the expected range for carbon signals (e.g., 0-180 ppm). A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing : Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and referencing to the solvent signal (e.g., DMSO-d₆ at approximately 39.52 ppm).
-
2D NMR Data Acquisition (for Structural Confirmation)
-
¹H-¹H COSY (Correlation Spectroscopy) :
-
Purpose : To identify protons that are coupled to each other.
-
Sample Preparation : A slightly more concentrated sample (10-20 mg) is recommended.[2]
-
Acquisition : Use a standard COSY pulse sequence. The spectral widths in both dimensions are set based on the 1D ¹H spectrum.
-
Analysis : Cross-peaks in the 2D spectrum indicate correlations between coupled protons.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :
-
Purpose : To identify which protons are directly attached to which carbons.
-
Acquisition : Requires a pulse sequence that transfers magnetization from protons to directly bonded carbons.
-
Analysis : Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic data analysis of a compound like this compound.
Caption: Workflow for NMR Spectroscopic Data Analysis.
References
An In-depth Technical Guide to the Solubility of 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-hydroxypyrimidine. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on its predicted solubility profile based on physicochemical principles and offers a detailed experimental protocol for its precise determination.
Introduction to this compound
This compound is a halogenated pyrimidine derivative with the chemical formula C₄H₃ClN₂O. It serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a polar hydroxyl group, nitrogen atoms capable of hydrogen bonding, and a nonpolar chloropyrimidine ring, results in a nuanced solubility profile. Understanding its solubility in different solvents is critical for reaction optimization, purification, formulation development, and assessing its potential bioavailability.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | Capable of hydrogen bonding, but the overall nonpolar character of the chloropyrimidine ring limits solubility. |
| Methanol, Ethanol | Medium | The alkyl portion of the alcohol can interact with the nonpolar ring, while the hydroxyl group interacts with the polar functionalities of the solute. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds, effectively solvating both polar and nonpolar parts of the molecule. |
| Acetone | Medium | A moderately polar solvent that can engage in dipole-dipole interactions. | |
| Acetonitrile | Low to Medium | Less polar than acetone and DMSO, offering moderate solvating power. | |
| Nonpolar | Toluene, Hexane | Low | The molecule's polarity from the hydroxyl and pyrimidine nitrogen groups limits its interaction with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM) | Low to Medium | The chlorine atom on the solute may offer some favorable interaction with the chlorinated solvent. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, the shake-flask method is a reliable and widely used technique.[1][2][3][4] This method involves equilibrating an excess amount of the solid compound in a chosen solvent at a controlled temperature and then quantifying the concentration of the dissolved solute in the supernatant.
3.1. Materials and Equipment
-
Compound: this compound (high purity, >99%)
-
Solvents: A range of analytical grade solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile)
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaking incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
3.2. Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a vial. The key is to have undissolved solid remaining after equilibration to ensure the solution is saturated.
-
Accurately add a known volume of the selected solvent (e.g., 2 mL) to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical period is 24 to 48 hours.[2] A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Sample Processing:
-
After equilibration, remove the vials and let them stand at the same temperature to allow the excess solid to sediment.
-
To further separate the solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve.[5][6]
-
Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
An In-depth Technical Guide on the Thermal Degradation Analysis of 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide is a comprehensive overview of the principles and methodologies for the thermal degradation analysis of 5-Chloro-2-hydroxypyrimidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data, degradation pathways, and their interpretations presented herein are hypothetical and for illustrative purposes only . This document is intended to serve as a framework for conducting and interpreting future experimental studies.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and antibacterial agents.[1] Its chemical structure, featuring both a chloro and a hydroxy group, enhances its reactivity, making it a valuable building block in pharmaceutical and agrochemical research.[1]
Understanding the thermal stability and degradation profile of this compound is paramount for ensuring its safe handling, storage, and application in various manufacturing processes. Thermal degradation can lead to the formation of potentially hazardous byproducts and a reduction in the purity and efficacy of the final product. This guide provides a detailed framework for the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlines a hypothetical degradation pathway, and presents illustrative data to guide researchers in their investigations.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃ClN₂O | [2][3][4] |
| Molecular Weight | 130.53 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 237-238 °C (with decomposition) | [2][6] |
| pKa | 7.62 ± 0.10 (Predicted) | [6] |
| Solubility | Sparingly soluble in water | [4] |
Experimental Protocols
The following protocols describe standard methods for conducting the thermogravimetric and differential scanning calorimetry analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.
Instrumentation and Materials:
-
Thermogravimetric Analyzer: A calibrated TGA instrument.
-
Sample Pans: Platinum or alumina pans.
-
Purge Gas: High-purity nitrogen (99.999%).
-
Sample: this compound, in a fine powder form.
Methodology:
-
Instrument Setup: Start the TGA instrument and allow it to stabilize.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a tared TGA pan.
-
TGA Method Parameters:
-
Temperature Program:
-
Initial Temperature: 30 °C
-
Heating Rate: 10 °C/min
-
Final Temperature: 600 °C
-
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
-
Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature. The derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, and decomposition, and to measure the enthalpy changes associated with these events.
Instrumentation and Materials:
-
Differential Scanning Calorimeter: A calibrated DSC instrument.
-
Sample Pans: Hermetically sealed aluminum pans.
-
Reference Pan: An empty, hermetically sealed aluminum pan.
-
Purge Gas: High-purity nitrogen (99.999%).
-
Sample: this compound, in a fine powder form.
Methodology:
-
Instrument Setup: Start the DSC instrument and allow it to stabilize.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.
-
DSC Method Parameters:
-
Temperature Program:
-
Initial Temperature: 30 °C
-
Heating Rate: 10 °C/min
-
Final Temperature: 350 °C
-
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
-
Data Acquisition: Place the sample and reference pans in the DSC cell. Initiate the temperature program and record the heat flow as a function of temperature.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data from TGA and DSC analyses of this compound.
Hypothetical Thermogravimetric Analysis (TGA) Data
Table 2: Hypothetical TGA Data for this compound
| Decomposition Step | Temperature Range (°C) | Tpeak (DTG) (°C) | Mass Loss (%) | Hypothetical Lost Fragments |
| Step 1 | 235 - 290 | 265 | ~28% | HCl (Hydrogen Chloride) |
| Step 2 | 290 - 450 | 380 | ~40% | C₂H₂N₂, CO |
| Step 3 | 450 - 600 | 520 | ~10% | Further fragmentation |
| Residue | > 600 | - | ~22% | Carbonaceous residue |
Hypothetical Differential Scanning Calorimetry (DSC) Data
Table 3: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |
| Endotherm 1 | 237 | 242 | 150 | Melting concurrent with initial decomposition |
| Exotherm 1 | 260 | 275 | -250 | Major decomposition event |
| Exotherm 2 | 370 | 390 | -180 | Secondary decomposition/rearrangement |
Interpretation and Discussion
Thermal Stability
Based on the hypothetical TGA data, this compound exhibits thermal stability up to approximately 235 °C, which aligns with its reported melting point with decomposition. The initial mass loss event, commencing around this temperature, suggests that melting and decomposition are coupled processes.
Proposed Thermal Degradation Pathway
The thermal decomposition of this compound is proposed to occur in multiple stages. The presence of chloro and hydroxyl groups on the pyrimidine ring suggests several potential degradation routes.
Step 1: Initial Decomposition (Dehydrochlorination) The first and most significant decomposition step, observed between 235-290 °C, is hypothesized to be the elimination of hydrogen chloride (HCl). This is a common thermal degradation pathway for chlorinated organic compounds. The loss of HCl would result in the formation of a highly reactive intermediate.
Step 2: Ring Fragmentation Following the initial loss of HCl, the pyrimidine ring is expected to become unstable and undergo fragmentation. This second stage of mass loss, occurring between 290-450 °C, could involve the cleavage of the C-N and C-C bonds within the ring, leading to the evolution of smaller gaseous products such as carbon monoxide (CO) and fragments containing C₂H₂N₂.
Step 3: Further Decomposition At higher temperatures (450-600 °C), the remaining material likely undergoes further fragmentation and charring, leading to a stable carbonaceous residue.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the thermal degradation analysis of this compound. The presented experimental protocols for TGA and DSC are standard methodologies that can be readily applied to obtain empirical data. The hypothetical data and proposed degradation pathway serve as a starting point for the interpretation of future experimental results. A thorough understanding of the thermal behavior of this compound is essential for its safe and effective use in research and development, particularly in the pharmaceutical industry. It is strongly recommended that experimental studies be conducted to validate and refine the information presented in this guide.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. oled-intermediates.com [oled-intermediates.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Historical Synthesis of 5-Chloro-2-hydroxypyrimidine
This technical guide provides a detailed overview of the core historical methods for the synthesis of 5-Chloro-2-hydroxypyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, comparative data, and visual representations of the synthetic pathways.
Method 1: Direct Chlorination of 2-Hydroxypyrimidine
One of the most direct historical approaches to synthesizing this compound is the electrophilic chlorination of the parent 2-hydroxypyrimidine molecule. This method typically employs a chlorinating agent such as N-chlorosuccinimide (NCS) to introduce a chlorine atom at the C5 position of the pyrimidine ring.
Caption: Direct chlorination of 2-hydroxypyrimidine using NCS.
Experimental Protocol
This protocol is adapted from a procedure described in the Journal of Medicinal Chemistry.[2]
-
Reaction Setup: To a solution of 2-hydroxypyrimidine in a solvent mixture of dichloromethane and acetic acid, add N-chlorosuccinimide (NCS).
-
Reaction Conditions: The reaction is conducted under an inert atmosphere. The temperature is maintained and gradually increased from 20°C to 120°C.
-
Monitoring: The progress of the reaction is monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield the final this compound.
Method 2: Ring Formation via Condensation
Another fundamental approach involves constructing the pyrimidine ring from acyclic precursors. This method utilizes the condensation reaction between urea and a suitable three-carbon electrophile, in this case, 2-chloromalonaldehyde.
References
In-Depth Technical Guide: 5-Chloro-2-hydroxypyrimidine (CAS 54326-16-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxypyrimidine (CAS 54326-16-8), a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, safety information, synthesis protocols, and its significant role in the development of novel therapeutics, particularly as a precursor for Phosphodiesterase 10A (PDE10A) inhibitors.
Chemical and Physical Properties
This compound is a pyrimidine derivative characterized by a chlorine atom at the 5th position and a hydroxyl group at the 2nd position of the pyrimidine ring. It primarily exists in the more stable 2-pyridone tautomeric form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 54326-16-8 | [1][2][3] |
| Molecular Formula | C₄H₃ClN₂O | [1][2][3] |
| Molecular Weight | 130.53 g/mol | [2][3] |
| Appearance | Off-white to pale yellow solid/crystals | [1][3] |
| Melting Point | 237-238 °C (decomposes) | |
| pKa (Predicted) | 7.62 ± 0.10 | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Purity (Commercially Available) | ≥ 99% (HPLC) | [3] |
| Storage | Store in a cool (2-8°C), dry place in a tightly sealed container. | [1] |
Table 2: Predicted Physicochemical Data
| Property | Value | Reference(s) |
| ACD/LogP | -1.43 | [1] |
| Polar Surface Area | 32.67 Ų | [1] |
| # of Hydrogen Bond Acceptors | 3 | [1] |
| # of Hydrogen Bond Donors | 1 | [1] |
| # of Freely Rotating Bonds | 0 | [1] |
| Index of Refraction | 1.632 | [1] |
| Molar Refractivity | 29.98 cm³ | [1] |
| Molar Volume | 84 cm³ | [1] |
Spectral Data
Synthesis
A common laboratory-scale synthesis of this compound involves the chlorination of 2-hydroxypyrimidine.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
2-Hydroxypyrimidine
-
N-Chlorosuccinimide (NCS)
-
Acetic Acid
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-hydroxypyrimidine in a mixture of dichloromethane and acetic acid, add N-chlorosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Note: This is a generalized procedure. Researchers should consult relevant literature for specific reaction conditions and scale.
Applications in Drug Discovery and Development
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, particularly antiviral and anticancer agents.[3] Its most notable application is as a key intermediate in the development of Phosphodiesterase 10A (PDE10A) inhibitors.[4]
Role as an Intermediate for PDE10A Inhibitors
PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling.[5][6] It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition.[7] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which can modulate neuronal activity.[6] This has made PDE10A an attractive target for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease.[5][6]
This compound serves as a starting material for the synthesis of the core structures of many potent and selective PDE10A inhibitors.
Signaling Pathway
The inhibition of PDE10A by compounds derived from this compound has a significant impact on downstream signaling pathways, particularly in striatal neurons.
In the striatum, dopamine binding to D1 receptors activates adenylyl cyclase, leading to the production of cAMP.[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, ultimately modulating neuronal excitability.[8] PDE10A acts as a key regulator in this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.[9] By inhibiting PDE10A, compounds synthesized from this compound prevent the degradation of cAMP, leading to sustained PKA activation and enhanced downstream signaling.[8]
Safety and Handling
This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory tract irritation.[10]
Table 3: Hazard and Precautionary Statements
| GHS Classification | Statement |
| Hazard Statement(s) | H302: Harmful if swallowed. |
| Precautionary Statement(s) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling this compound.
Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of a wide range of biologically active molecules. Its role as a precursor to potent PDE10A inhibitors highlights its importance in the development of novel therapeutics for neurological and psychiatric disorders. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers and drug development professionals working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 54326-16-8 [chemicalbook.com]
- 5. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]
- 8. jneurosci.org [jneurosci.org]
- 9. PDE10A - Wikipedia [en.wikipedia.org]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes: Synthesis of Antiviral Nucleoside Analogs from 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-hydroxypyrimidine, also known as 5-chlorouracil, is a pivotal starting material in the synthesis of a variety of nucleoside analogs with significant antiviral properties. The presence of the chloro substituent at the 5-position of the pyrimidine ring offers a versatile handle for chemical modifications, enabling the development of compounds that can effectively inhibit the replication of both DNA and RNA viruses.
The primary mechanism of action for antiviral drugs derived from this compound involves their role as nucleoside mimics. Following cellular uptake, these synthetic analogs are metabolized to their active triphosphate forms. These triphosphates can then be recognized by viral polymerases and incorporated into the nascent viral DNA or RNA chains. This incorporation event leads to premature chain termination or results in a non-functional viral genome, thereby arresting the viral replication cycle. The therapeutic efficacy of these compounds often arises from their selective recognition and utilization by viral polymerases over host cell polymerases, or their preferential activation by virus-specific enzymes such as thymidine kinase.
This document provides detailed application notes on the synthesis of a potent antiviral acyclic nucleoside analog starting from a this compound precursor. It includes a summary of its antiviral activity, comprehensive experimental protocols, and visualizations of the synthetic pathway and mechanism of action.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral efficacy and associated cytotoxicity are critical parameters in the evaluation of potential drug candidates. The following table summarizes the in vitro activity of a representative acyclic nucleoside analog, 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil , synthesized from a 5-chlorouracil precursor.
| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Duck Hepatitis B Virus (DHBV) | DNA Assay | 0.31 - 1.55 | >100 | >64.5 |
| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Human Cytomegalovirus (HCMV) | Plaque Reduction | 3.1 | >100 | >32.2 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% death of host cells. The Selectivity Index indicates the therapeutic window of the compound.
Experimental Protocols
The synthesis of antiviral nucleoside analogs from this compound is a multi-step process. Below are the key experimental protocols for the synthesis of the target compound, 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil , and for the evaluation of its antiviral activity.
Protocol 1: Synthesis of 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil
This synthesis involves the initial preparation of a 5-vinyluracil derivative, followed by the attachment of the acyclic side chain, and subsequent modification of the vinyl group.
Step 1: Synthesis of 5-Vinyluracil (Starting from 5-Chlorouracil)
-
Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) of 5-chlorouracil with a vinylating agent (e.g., vinyltributylstannane or vinylboronic acid).
-
Reagents and Conditions: 5-chlorouracil, vinylating agent, palladium catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF or toluene), and base (if required for Suzuki coupling). The reaction is typically carried out under an inert atmosphere at elevated temperatures.
-
Work-up and Purification: After completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Step 2: N1-Alkylation with the Acyclic Side Chain
-
Reaction: Silylation of 5-vinyluracil followed by coupling with the appropriate acyclic side chain synthon.
-
Reagents and Conditions: 5-vinyluracil is first silylated with a silylating agent like hexamethyldisilazane (HMDS) to increase its solubility and reactivity. The silylated derivative is then reacted with the protected acyclic side chain synthon (e.g., 2-(acetoxymethyl)-4-(p-toluenesulfonyloxy)butyl acetate) in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF).
-
Deprotection: The protecting groups on the side chain (e.g., acetyl groups) are removed by treatment with a base such as sodium methoxide in methanol.
Step 3: Azidochlorination of the Vinyl Group
-
Reaction: Addition of chlorine azide (ClN₃) across the double bond of the 5-vinyl group.
-
Reagents and Conditions: The 5-vinyluracil nucleoside analog is treated with a source of chlorine azide, which can be generated in situ from sodium azide and a chlorinating agent (e.g., N-chlorosuccinimide) in a suitable solvent like DMF. The reaction is typically performed at room temperature.
-
Purification: The final product, 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil, is purified by column chromatography.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (e.g., against HCMV)
This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Plate a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in 6-well or 12-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Virus Infection: Infect the confluent cell monolayers with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After viral adsorption, remove the inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay and Incubation: Add an overlay medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread to adjacent cells. Incubate the plates for a period sufficient for plaque formation (typically 5-10 days for HCMV).
-
Plaque Visualization and Counting: Fix the cells with a fixative like methanol and stain with a staining solution such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compound on the viability of the host cells.
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualizations
Caption: Synthetic workflow for an antiviral acyclic nucleoside analog.
Caption: General mechanism of action for nucleoside analog antivirals.
Application Notes: 5-Chloro-2-hydroxypyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of kinase inhibitors. Its structural similarity to the purine core of ATP allows for competitive binding within the kinase ATP-binding site. 5-Chloro-2-hydroxypyrimidine, and its close chemical relatives like 2,4-dichloropyrimidines, are versatile starting materials for synthesizing a diverse array of potent and selective kinase inhibitors. The strategic placement of chloro- and hydroxyl- groups provides reactive handles for key chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions enable the systematic functionalization of the pyrimidine ring to achieve high-potency inhibition of key kinases implicated in diseases like cancer.
This document provides detailed application notes and protocols for the use of chloropyrimidine derivatives in the synthesis of kinase inhibitors, focusing on Aurora Kinase and Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors.
Key Applications in Kinase Inhibitor Synthesis
Chlorinated pyrimidines are instrumental in building the core structures of inhibitors targeting several important kinase families:
-
Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, particularly during mitosis. Their overexpression is linked to various cancers.[1] Pyrimidine-based inhibitors, such as Alisertib (MLN8237), have shown significant promise in clinical trials.[2]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. The δ isoform (PI3Kδ) is highly expressed in immune cells, making it a key target for inflammatory and autoimmune diseases, as well as hematological malignancies.[3]
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is essential for mediating immune responses and cell growth. Dysregulation of this pathway is associated with myeloproliferative neoplasms and inflammatory diseases. AZD1480 is an example of a potent JAK2 inhibitor built around a pyrimidine core.[4]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: The EGFR signaling pathway is a major driver in many cancers. Pyrimidine-containing derivatives are a significant class of EGFR tyrosine kinase inhibitors (TKIs).[5]
Data Presentation: Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from pyrimidine precursors.
Table 1: Aurora Kinase Inhibitor Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Compound 13 | Aurora A | 38.6 ± 7.0 | NCI-H524 (SCLC) | 3.36 | [6] |
| Alisertib (MLN8237) | Aurora A | 1.2 | Multiple | - | [2] |
| Barasertib (AZD1152) | Aurora B | 0.37 | Multiple | - | [2] |
| AMG-900 | Aurora A, B, C | 5, 4, 1 | Multiple | 0.7 - 5.3 | [7] |
| Compound 38j | Aurora A, B | 7.1, 25.7 | U937 (Leukemia) | 12 | [2] |
| Compound 12a | Aurora A, B | 309, 293 | HCT-116 | 1310 |[8] |
Table 2: PI3Kδ Inhibitor Activity
| Compound | Target Kinase | IC50 (nM) | α/δ Selectivity | β/δ Selectivity | γ/δ Selectivity | Reference |
|---|---|---|---|---|---|---|
| CPL302253 (54) | PI3Kδ | 2.8 | - | - | - | [3] |
| CPL302415 (6) | PI3Kδ | 18 | 79 | 1415 | 939 | [9] |
| Compound A1 | PI3Kδ | <1 | >1000 | >1000 | >1000 | [5] |
| Compound A5 | PI3Kδ | <1 | >1000 | >1000 | >1000 | [5] |
| Compound A7 | PI3Kδ | <1 | >1000 | >1000 | >1000 |[5] |
Experimental Protocols
The following protocols provide generalized methodologies for the key chemical transformations used to synthesize kinase inhibitors from chloropyrimidine precursors. The synthesis of an Aurora kinase inhibitor from a dichloropyrimidine is presented as a representative example.
Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr) for Aurora Kinase Inhibitor Synthesis
This protocol describes a common strategy for synthesizing 2,4-diaminopyrimidine-based kinase inhibitors, adapted from the synthesis of pyrimidine-based Aurora A kinase inhibitors.[6] The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring allows for sequential and regioselective substitutions.
Materials:
-
2,4-Dichloropyrimidine derivative (e.g., 2,4-dichloro-5-bromopyrimidine)
-
Primary or secondary amine (First nucleophile, e.g., 3-amino-5-methylpyrazole)
-
Second amine (e.g., (S)-3-aminopyrrolidine derivative)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Solvent (e.g., Isopropanol, 1-Pentanol, or Tetrahydrofuran (THF))
Procedure:
-
First Substitution (C4 Position):
-
Dissolve the 2,4-dichloropyrimidine derivative (1.0 eq) in a suitable solvent (e.g., THF).
-
Add the first amine nucleophile (1.0-1.2 eq) and a base such as TEA (1.5 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure. Purify the resulting 2-chloro-4-aminopyrimidine intermediate by flash column chromatography.
-
-
Second Substitution (C2 Position):
-
Dissolve the purified 2-chloro-4-aminopyrimidine intermediate (1.0 eq) in a higher-boiling solvent (e.g., 1-pentanol).
-
Add the second amine nucleophile (1.1-1.3 eq) and a base such as DIPEA (1.5-2.0 eq).
-
Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) for 2-6 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration and purify by flash column chromatography to yield the final 2,4-diaminopyrimidine product.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of a chloropyrimidine with an arylboronic acid, a key step in the synthesis of many kinase inhibitors, including PI3Kδ inhibitors.[3][10]
Materials:
-
Chloropyrimidine derivative (e.g., 6-chloropyrimidin-4-ol or 5-chloro-pyrazolo[1,5-a]pyrimidine derivative) (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand like SPhos) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)
-
Degassed Anhydrous Solvent System (e.g., 1,4-Dioxane/Water, Toluene, or Dimethoxyethane (DME))
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add the chloropyrimidine derivative, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent system via syringe. A typical concentration is 0.1-0.5 M.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired C-C coupled product.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified Aurora Kinase signaling pathway in mitosis and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling of 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-hydroxypyrimidine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 5-aryl-2-hydroxypyrimidine scaffolds, which are key components in a wide array of biologically active molecules and are of significant interest in drug discovery and development.
Introduction
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The functionalization of the pyrimidine ring allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.
This compound is a valuable building block for the synthesis of novel substituted pyrimidines. The introduction of an aryl group at the 5-position can significantly impact the biological activity of the resulting molecule. However, the Suzuki coupling of chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Furthermore, the presence of the 2-hydroxyl group, which exists in tautomeric equilibrium with its pyrimidinone form, can influence the reaction's outcome and may necessitate a protection strategy for optimal results. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond.
General Reaction:
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is dependent on several critical parameters that can be optimized to achieve the desired outcome.
-
Palladium Catalyst: The choice of the palladium source is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more advanced catalyst systems are often required for the coupling of less reactive aryl chlorides. Buchwald's dialkylbiaryl phosphine ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are known to be highly effective for such challenging substrates.
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For chloropyrimidines, bulky, electron-rich phosphine ligands such as XPhos and S-Phos can significantly improve reaction rates and yields.
-
Base: A base is required to activate the boronic acid for the transmetalation step. A variety of inorganic bases can be used, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the specific substrates and solvent system.
-
Solvent: Anhydrous, degassed solvents are essential for optimal results. Common solvents for Suzuki coupling reactions include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF), often in combination with water.
-
Hydroxyl Group Protection: The 2-hydroxyl group of this compound can be acidic and may interfere with the catalytic cycle. Protecting the hydroxyl group as a methyl ether (methoxy) or a benzyl ether (benzyloxy) can improve solubility and lead to cleaner reactions and higher yields. The protecting group can be removed in a subsequent step if the free hydroxyl is required.
Data Presentation
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common starting point. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[1] |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) or dppf (with catalyst) | For the less reactive C-Cl bond, more advanced ligands like XPhos or SPhos may be necessary. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | K₂CO₃ is a widely used base. K₃PO₄ is stronger and can be beneficial. Cs₂CO₃ is often used for challenging couplings.[1] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is common. The solvent should be degassed.[1] |
| Temperature | 80-110 °C | Higher temperatures are often required for the coupling of aryl chlorides.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the catalyst from oxidation. |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. This protocol is a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask or vial, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-aryl-2-hydroxypyrimidine.
Note on Hydroxyl Protection: If the above protocol results in low yields or side products, consider protecting the 2-hydroxyl group as a methoxy or benzyloxy ether prior to the Suzuki coupling. The deprotection can be carried out after the C-C bond formation.
Mandatory Visualization
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of paramount importance in medicinal chemistry and materials science.[1][2][3] The synthesis of aminated pyrimidines is of particular interest as the pyrimidine scaffold is a key component in a multitude of biologically active molecules, including kinase inhibitors.[2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of a challenging substrate, 5-chloro-2-hydroxypyrimidine.
The presence of the 2-hydroxy group on the pyrimidine ring introduces specific challenges that must be addressed for a successful coupling reaction. These challenges include:
-
Tautomerism: 2-Hydroxypyrimidine exists in equilibrium with its pyridone tautomer. This tautomerism can affect the electronic properties of the substrate and its interaction with the palladium catalyst.
-
Ligand Poisoning: The nitrogen atoms and the hydroxyl group of the pyrimidine ring can potentially coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle.[4]
-
Substrate and Product Solubility: The polarity of the hydroxy-functionalized pyrimidine may influence its solubility and that of the resulting product in common organic solvents used for Buchwald-Hartwig reactions.
-
Competing Reactions: Under certain conditions, nucleophilic aromatic substitution (SNAr) can compete with the palladium-catalyzed amination, particularly with highly activated substrates.[5]
Careful selection of the palladium precatalyst, ligand, base, and solvent is crucial to overcome these challenges and achieve high yields of the desired aminated product. Bulky, electron-rich phosphine ligands are often employed to promote the desired reactivity and prevent catalyst deactivation.[6]
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound based on literature precedents for similar challenging heteroaryl chlorides. Optimization of these conditions may be necessary for specific amine coupling partners.
Table 1: Recommended Catalytic Systems
| Palladium Precatalyst | Ligand | Catalyst Loading (mol%) | Notes |
| Pd₂(dba)₃ | Xantphos | 1-5 | A versatile system for a broad range of amines.[7] |
| Pd(OAc)₂ | BrettPhos | 1-3 | Particularly effective for primary amines and substrates with functional groups.[8] |
| Pd(OAc)₂ | RuPhos | 1-3 | Generally preferred for secondary amines.[8] |
| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | 1-3 | A robust system for challenging heteroaryl chlorides. |
Table 2: Recommended Bases and Solvents
| Base | Base Loading (equiv.) | Solvent | Temperature (°C) | Notes |
| K₂CO₃ | 1.5-2.0 | Dioxane or Toluene | 80-120 | A weaker base, compatible with many functional groups.[8] |
| Cs₂CO₃ | 1.5-2.0 | Dioxane or Toluene | 80-120 | A stronger inorganic base that can be effective when K₂CO₃ is not.[2] |
| NaOt-Bu | 1.2-1.5 | Toluene | 80-110 | A strong base, use with caution if the amine is base-sensitive. |
| LiHMDS | 1.5-2.0 | THF or Toluene | 60-100 | Offers good proton tolerance, which may be beneficial with the hydroxyl group.[8][9] |
| DBU | 2.0 | Dioxane or MeCN/Toluene | 100-140 | A soluble organic base that can be advantageous in certain systems.[7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound. This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, see Table 1)
-
Phosphine ligand (e.g., Xantphos, see Table 1)
-
Base (e.g., K₂CO₃, see Table 2)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent to the reaction vessel, followed by the amine.
-
Reaction Execution:
-
Conventional Heating: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-120 °C) with vigorous stirring.[2]
-
Microwave Irradiation: If using a microwave vial, seal it and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[2]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.
-
Wash the combined filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 5-amino-2-hydroxypyrimidine derivative.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Herbicides Using 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the development of modern herbicides due to their diverse mechanisms of action and tunable chemical properties. Among the various pyrimidine-based starting materials, 5-Chloro-2-hydroxypyrimidine serves as a versatile precursor for the synthesis of several classes of herbicidally active compounds. Its reactivity at the chloro and hydroxyl positions allows for the introduction of various pharmacophores, leading to the development of potent inhibitors of key plant enzymes.
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine-based herbicides, specifically focusing on the derivatization of this compound. The protocols are based on established synthetic methodologies for creating aryloxyphenoxypropionate and phenylpyrimidine analogues, both of which are known classes of herbicides.[1][2]
Classes of Herbicides Synthesized from Pyrimidine Derivatives
Aryloxyphenoxypropionate (APP) Analogs
Aryloxyphenoxypropionates are a significant class of herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[2] The synthesis of APP herbicides often involves the coupling of a substituted pyrimidine with a phenoxypropionate moiety.
Phenylpyrimidine Derivatives
Phenylpyrimidine derivatives represent another important class of herbicides. These compounds can inhibit various plant-specific enzymes, leading to growth inhibition and plant death.[1] The synthesis typically involves the formation of a carbon-carbon bond between the pyrimidine ring and a phenyl group.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of herbicide precursors and final products starting from or analogous to syntheses involving this compound.
Protocol 1: Synthesis of a 2-(Substituted Phenoxy)-5-chloropyrimidine Intermediate
This protocol describes a nucleophilic aromatic substitution reaction to form a key ether linkage present in many pyrimidinyl ether herbicides.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-nitrophenol)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) (by HPLC) |
| This compound | 4-Nitrophenol | 5-Chloro-2-(4-nitrophenoxy)pyrimidine | 75-85 | >95 |
| This compound | 2,4-Dichlorophenol | 5-Chloro-2-(2,4-dichlorophenoxy)pyrimidine | 70-80 | >95 |
Protocol 2: Synthesis of a Phenylpyrimidine Herbicide Analog via Suzuki Coupling
This protocol details the formation of a C-C bond between a pyrimidine core and a phenyl ring, a key step in synthesizing phenylpyrimidine herbicides. While this example uses a brominated pyrimidine, the principle is applicable to chlorinated pyrimidines with appropriate catalyst and condition adjustments.
Materials:
-
2-(Substituted benzyloxy)-5-bromopyrimidine (as a stand-in for a 5-chloro analog)
-
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
0.5 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Water
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve the 2-(substituted benzyloxy)-5-bromopyrimidine (1.0 eq) and the aryl boronic acid (1.2 eq) in water.
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 eq), and the 0.5 M aqueous Na₂CO₃ solution (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 6-8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Pyrimidine Substrate | Boronic Acid | Product | Yield (%) | Purity (%) (by HPLC) |
| 2-Benzyloxy-5-bromopyrimidine | 4-Methoxyphenylboronic acid | 2-Benzyloxy-5-(4-methoxyphenyl)pyrimidine | 60-75 | >96 |
| 2-(4-Chlorobenzyloxy)-5-bromopyrimidine | Phenylboronic acid | 2-(4-Chlorobenzyloxy)-5-phenylpyrimidine | 55-70 | >95 |
Visualizations
Synthetic Workflow for Pyrimidinyl Ether Herbicides
References
Application Notes & Protocols: Synthesis of 5-Substituted Pyrimidines from 5-Chloro-2-hydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, playing a crucial role in the development of novel therapeutics, including antiviral and anticancer agents. The functionalization of the pyrimidine ring, particularly at the C5 position, is a key strategy in medicinal chemistry for modulating pharmacological activity. 5-Chloro-2-hydroxypyrimidine is a valuable and versatile building block for this purpose. Its C5-chloro group serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
These application notes provide detailed protocols for the synthesis of 5-aryl, 5-alkynyl, and 5-amino-2-hydroxypyrimidines via Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, respectively.
Overall Synthetic Workflow
The strategic functionalization of this compound is achieved through well-established palladium-catalyzed cross-coupling reactions. The choice of reaction type dictates the class of substituent introduced at the C5 position.
Figure 1: General synthetic routes from this compound.
Suzuki-Miyaura Coupling for 5-Aryl-2-hydroxypyrimidines
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling the organohalide with an organoboron compound, such as a boronic acid or ester.[1][2] This reaction exhibits broad functional group tolerance under mild conditions.[3]
Catalytic Cycle
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst.[2]
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: General Procedure
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or vinyl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv).[4][5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or DMF/water, via syringe.[4][5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[5] Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted-2-hydroxypyrimidine.[4]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst loading is typically 1-5 mol%.[5] |
| Ligand | PPh₃, dppf, SPhos, XPhos | Often pre-complexed with the catalyst. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | An aqueous solution of the base is commonly used.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Degassed solvents are crucial to prevent catalyst degradation.[5] |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Yield | 60 - 95% | Yields are highly dependent on the specific boronic acid used. |
Sonogashira Coupling for 5-Alkynyl-2-hydroxypyrimidines
The Sonogashira coupling is a powerful reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[8]
Catalytic Cycle
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle generates a copper(I) acetylide species, which then participates in the transmetalation step with the palladium complex.[7]
Figure 3: Simplified Sonogashira catalytic cycle.
Experimental Protocol: General Procedure
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[4]
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), an amine base (e.g., triethylamine or diisopropylamine), and the terminal alkyne (1.2-1.5 equiv).[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 6-18 hours).[4]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate.[4] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then brine.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[4]
Data Presentation: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Typically 2-5 mol% loading. |
| Cu Co-catalyst | CuI | Typically 5-10 mol% loading.[9] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both the base and often as a solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are generally preferred.[8] |
| Temperature | Room Temperature to 70 °C | Mild conditions are often sufficient.[7] |
| Yield | 55 - 90% | Sensitive to the steric and electronic properties of the alkyne. |
Buchwald-Hartwig Amination for 5-Amino-2-hydroxypyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This method has broad applicability for coupling a wide range of primary and secondary amines.
Catalytic Cycle
The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10][12]
Figure 4: Simplified Buchwald-Hartwig amination cycle.
Experimental Protocol: General Procedure
-
Preparation: In a glovebox or under an inert atmosphere, charge a reaction vial with this compound (1.0 equiv), the amine (1.2-1.5 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., BINAP, Xantphos).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).
-
Reaction: Seal the vial and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[4]
-
Extraction: Extract the mixture with ethyl acetate (3x).[4] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-hydroxypyrimidine.[4]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst that forms the active Pd(0) species in situ. |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | The choice of ligand is critical and substrate-dependent.[11] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are required.[12] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and oxygen-free conditions are essential. |
| Temperature | 80 - 110 °C | Temperature depends on the reactivity of the coupling partners. |
| Yield | 50 - 90% | Highly dependent on the amine and the catalyst/ligand system. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. name-reaction.com [name-reaction.com]
Application Notes: Derivatization of 5-Chloro-2-hydroxypyrimidine for Biological Assays
Introduction
5-Chloro-2-hydroxypyrimidine is a highly versatile heterocyclic compound that serves as a crucial intermediate and building block in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core is a fundamental component of nucleobases, making its derivatives prime candidates for interacting with biological systems. The presence of a chloro group at the 5-position and a hydroxyl group at the 2-position enhances its reactivity, allowing for targeted modifications to develop potent and selective therapeutic agents.[1] This compound and its derivatives are extensively utilized in pharmaceutical development, particularly in the creation of novel anticancer and antiviral drugs.[1][2]
These application notes provide an overview of the derivatization strategies for this compound and detailed protocols for the synthesis and biological evaluation of its derivatives, aimed at researchers in drug discovery and chemical biology.
Key Derivatization Strategies and Therapeutic Applications
The reactivity of the chlorine atom on the pyrimidine ring makes it susceptible to nucleophilic substitution, which is a primary strategy for derivatization. This allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
-
Anticancer Agents:
-
Kinase Inhibitors: Pyrimidine derivatives are a cornerstone of kinase inhibitor development. By modifying the this compound scaffold, researchers have developed potent inhibitors for various kinases involved in tumorigenesis. For instance, derivatives of 5-chloro-2-amino-pyrimidine have been synthesized as powerful inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication that is often overexpressed in cancers.[3] Similarly, the pyrimidine core is central to dual Src/Abl kinase inhibitors designed for treating chronic myelogenous leukemia (CML).[4] Covalent inhibitors targeting the C-terminal kinase domain of MSK1 have also been developed using a 2,5-dichloropyrimidine core, where the chlorine acts as a reactive handle for covalent bond formation with a cysteine residue.[5]
-
Histone Deacetylase (HDAC) Inhibitors: The 5-chloro-4-((substituted phenyl)amino)pyrimidine structure has been successfully used as a "cap" group in the design of novel HDAC inhibitors, which are a validated class of epigenetic anticancer drugs.[6]
-
-
Antiviral Agents:
-
Pyrimidine Biosynthesis Inhibition: The structural similarity of pyrimidine derivatives to natural nucleosides allows them to interfere with viral replication. A key mechanism is the inhibition of the de novo pyrimidine biosynthesis pathway.[7] By targeting enzymes like dihydroorotate dehydrogenase (DHODH), these compounds can deplete the intracellular pool of pyrimidines, which is essential for the replication of both RNA and DNA viruses, leading to broad-spectrum antiviral activity.[7] Derivatives of 5-hydroxypyrimidine have been investigated for their antiviral properties against a range of viruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[8]
-
-
Other Therapeutic Targets:
-
G-Protein-Coupled Receptors (GPCRs): Derivatives incorporating the 5-chloropyrimidin-2-yl moiety have been developed as agonists for G-protein-coupled receptor 119 (GPR119). These agonists stimulate glucose-dependent insulin release and promote the secretion of incretins, making them potential candidates for the treatment of type 2 diabetes.[9]
-
Quantitative Data Summary
The biological activity of various derivatives synthesized from pyrimidine scaffolds is summarized below. These tables highlight the potency of these compounds against their respective targets.
Table 1: Anticancer Activity of 5-Chloropyrimidine Derivatives
| Derivative Class | Target | Key Compound Example | Activity (IC₅₀) | Cell Line | Reference |
| 2-Amino-pyrimidine | PLK4 | Compound 5f | 0.8 nM (enzymatic) | - | [3] |
| 2-Amino-pyrimidine | Proliferation | Compound 5f | 0.48 µM | MCF-7 (Breast) | [3] |
| Phenylamino-pyrimidine | HDAC1 | Compound L20 | 0.684 µM | - | [6] |
| Phenylamino-pyrimidine | HDAC3 | Compound L20 | 0.217 µM | - | [6] |
| Pyrimidine-5-carbonitrile | Proliferation | Compound 11e | 1.14 µM | HCT-116 (Colon) | [10] |
| Pyrimidine-5-carbonitrile | Proliferation | Compound 11e | 1.54 µM | MCF-7 (Breast) | [10] |
Table 2: Antiviral Activity of Pyrimidine Derivatives
| Derivative Class | Virus | Key Compound Example | Activity (EC₅₀) | Cell Line | Reference |
| 5-(1-hydroxy-dihaloethyl)-deoxyuridine | HSV-1 | Compound 6 | 12-fold less active than acyclovir | - | [8] |
| 5-(1-hydroxy-dihaloethyl)-deoxyuridine | VZV | Compounds 3, 4, 5, 6 | Comparable to acyclovir | - | [8] |
| Favipiravir (Pyrimidine Analog) | Chikungunya Virus | Favipiravir | 20.00 µg/mL | HUH-7 | [11] |
| Ribavirin | Chikungunya Virus | Ribavirin | 2.575 µg/mL | HUH-7 | [11] |
Experimental Protocols & Visualizations
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Workflow for Derivatization and Biological Evaluation
The overall process involves the chemical synthesis of derivatives from the starting pyrimidine scaffold, followed by purification and subsequent screening in relevant biological assays to determine their activity.
Protocol 1: Synthesis of N-Aryl-5-chloropyrimidin-2-amine Derivatives
This protocol describes a general method for the derivatization of this compound via chlorination followed by a nucleophilic aromatic substitution (SNAr) reaction with a substituted aniline.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), Ethyl acetate (EtOAc), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Chlorination:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) under a fume hood.
-
Heat the mixture to reflux (approx. 107°C) and stir for 4-6 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 2,5-dichloropyrimidine.
-
-
Nucleophilic Substitution: [12]
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the crude 2,5-dichloropyrimidine (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 4-8 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the desired N-aryl-5-chloropyrimidin-2-amine derivative.
-
Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives function by competing with ATP for the binding site in the kinase catalytic domain. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactive in cancer cells.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic (anti-proliferative) activity of the synthesized derivatives against cancer cell lines.
Materials:
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized derivatives in complete medium. The final DMSO concentration should be <0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells for "untreated" (medium only) and "vehicle" (DMSO only) controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Mechanism of Action: Antiviral via Pyrimidine Biosynthesis
A key strategy for broad-spectrum antivirals is to target host-cell pathways that the virus relies on, such as nucleotide synthesis. Inhibiting the de novo pyrimidine pathway starves the virus of essential building blocks for its genome.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effectiveness of antiviral agents with broad-spectrum activity against chikungunya virus varies between host cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-hydroxypyrimidine is a crucial intermediate in the synthesis of a variety of bioactive molecules, finding extensive application in the pharmaceutical and agrochemical industries.[1][2] Its utility as a building block in the development of antiviral and anticancer agents underscores the need for robust and scalable synthetic methods.[1] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a reproducible and efficient process suitable for industrial application. The primary method detailed is the direct chlorination of 2-hydroxypyrimidine using N-chlorosuccinimide.
Introduction
The synthesis of this compound is a key step in the production of numerous specialty chemicals. This pyrimidine derivative serves as a versatile precursor for more complex molecules due to the reactivity of its chloro and hydroxy groups.[1] The protocols outlined below are designed to provide a clear and scalable pathway to this important compound, ensuring high yield and purity.
Chemical Reaction Pathway
The primary synthetic route for the large-scale production of this compound involves the electrophilic chlorination of 2-hydroxypyrimidine.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Method 1: Direct Chlorination of 2-Hydroxypyrimidine
This protocol is adapted from a reported lab-scale synthesis and is suitable for scaling up.[3]
Materials:
-
2-Hydroxypyrimidine
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Acetic Acid
-
Nitrogen or Argon gas
-
Reaction vessel with overhead stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 2-Hydroxypyrimidine in dichloromethane.
-
Reagent Addition: Add N-Chlorosuccinimide and a catalytic amount of acetic acid to the suspension.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the mixture to reflux (approximately 40°C for dichloromethane) and maintain the reaction under an inert atmosphere. The temperature can be gradually increased up to 120°C if required to drive the reaction to completion. Monitor the reaction progress by a suitable analytical method such as TLC or HPLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Filter the reaction mixture to remove any insoluble by-products.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Hydroxypyrimidine | [3] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [3] |
| Solvent | Dichloromethane, Acetic Acid | [3] |
| Reaction Temperature | 20 - 120 °C | [3] |
| Atmosphere | Inert | [3] |
| Reported Yield | 17.3 g (Lab-scale) | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Chloro-2-hydroxypyrimidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Chloro-2-hydroxypyrimidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or degradation. These may include:
-
Unreacted 2-hydroxypyrimidine: The starting material for chlorination.
-
Over-chlorinated byproducts: Such as dichlorinated pyrimidines.
-
Isomeric byproducts: Positional isomers formed during synthesis.
-
Dihydroxy byproducts: Resulting from hydrolysis of the chloro group.[1]
-
Reagents and solvents: Residual reagents from the synthesis, such as N-chlorosuccinimide (NCS) or solvents like acetic acid and dichloromethane.
Q2: My purified this compound is a pale yellow solid. Is this normal?
A2: Yes, it is common for purified this compound to appear as an off-white or pale yellow crystalline solid.[1][2] The color can be influenced by the presence of minor impurities. If a colorless product is required, further purification or treatment with activated carbon during recrystallization may be necessary.
Q3: What are the recommended storage conditions for purified this compound?
A3: The purified compound should be stored in a tightly sealed container in a dry environment, ideally at 2-8°C to minimize degradation.[2]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of any impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low recovery of purified product. | The compound is too soluble in the cold recrystallization solvent. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. | - Reheat the solution to dissolve the oil, and then allow it to cool more slowly. - Add a small amount of a "poorer" solvent to the hot solution to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may reduce the overall yield. |
| No crystals form upon cooling. | The solution is not saturated enough, or too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution until it becomes cloudy, then heat until it is clear and allow it to cool slowly. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The mobile phase polarity is not optimal. | - Adjust the solvent ratio of the mobile phase. A more polar eluent will move all compounds faster, while a less polar eluent will slow them down. - Try a different solvent system. For example, if a hexane/ethyl acetate system is not working, consider a dichloromethane/methanol system. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The compound is not eluting from the column. | The mobile phase is not polar enough, or the compound has a very strong interaction with the stationary phase. | - Gradually increase the polarity of the mobile phase. - If using silica gel, which is acidic, basic compounds may stick. Consider adding a small amount of a basic modifier like triethylamine to the mobile phase. |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. - Maintain a constant head of solvent above the silica gel at all times to prevent it from running dry. |
| Low yield after chromatography. | The compound may be spread across too many fractions or irreversibly adsorbed to the stationary phase. | - Carefully monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine all fractions containing the pure product. - If the compound is suspected to be adsorbing to the silica, consider using a different stationary phase like alumina. |
Data Presentation: Comparison of Purification Methods
The following table summarizes typical results for the purification of crude this compound and related compounds. Please note that the starting purity of the crude material can significantly impact the final purity and yield.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Final Purity (%) | Typical Yield (%) | Reference/Notes |
| Recrystallization | Water | >95% | 70-85% | Based on general principles for polar compounds. |
| Recrystallization | Ethanol/Water | >97% | 75-90% | A common solvent system for pyrimidine derivatives. |
| Recrystallization | Acetonitrile | >98% | High | Can be effective for less polar impurities. |
| Flash Column Chromatography followed by Recrystallization | Silica Gel / Dichloromethane & Methanol | 98% | 91% | For a closely related isomer, 2-Chloro-5-hydroxypyrimidine.[1] |
| Column Chromatography | Silica Gel / Hexane & Ethyl Acetate | >99% | 60-80% | A common system for moderately polar compounds. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound. The choice of solvent is critical and should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the crude material and a few drops of the chosen solvent. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system that provides good separation between the desired compound and impurities. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess eluent until the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or a syringe) to begin eluting the sample through the column.
-
Collect the eluate in fractions using test tubes.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it in the chosen eluent system.
-
Identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Purification Workflow
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic for Low Purity after Recrystallization
Caption: Decision-making process for troubleshooting low purity in recrystallization.
References
Technical Support Center: Synthesis of 5-Chloro-2-hydroxypyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-hydroxypyrimidine.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides potential causes and solutions to these challenges.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Increase the reaction temperature moderately, while carefully monitoring for the formation of degradation products. |
| Suboptimal stoichiometry of reagents. | - Carefully control the molar ratio of the chlorinating agent to the 2-hydroxypyrimidine starting material. An excess of the chlorinating agent can lead to over-chlorination. | |
| Poor quality of starting materials or reagents. | - Use high-purity 2-hydroxypyrimidine and a reliable source of the chlorinating agent (e.g., N-Chlorosuccinimide). | |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of byproducts due to side reactions. | - Optimize reaction conditions, particularly temperature and reaction time, to minimize side reactions. |
| Over-chlorination of the pyrimidine ring. | - Reduce the amount of the chlorinating agent used. A 1:1 molar ratio of chlorinating agent to substrate is a good starting point. | |
| Hydrolysis of the product back to the starting material. | - Ensure anhydrous (dry) reaction conditions and use a non-aqueous workup if possible. | |
| Difficulty in Purifying the Final Product | Co-elution of impurities with the desired product during chromatography. | - Experiment with different solvent systems for column chromatography to improve separation.- Consider alternative purification methods such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC). |
| The product and a key impurity have very similar polarities. | - If the impurity is the starting material, consider using a slight excess of the chlorinating agent to drive the reaction to completion, followed by a careful purification to remove the excess reagent and its byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound from 2-hydroxypyrimidine?
A1: The most common impurities include:
-
Unreacted Starting Material: 2-hydroxypyrimidine.
-
Over-chlorinated Products: Such as 3,5-dichloro-2-hydroxypyrimidine or other dichlorinated isomers.
-
Dihydroxy Byproducts: In some synthetic routes, the formation of dihydroxy-pyrimidines has been observed.[1]
-
Hydrolysis Product: If water is present during the reaction or workup, this compound can be hydrolyzed back to 2-hydroxypyrimidine.
Q2: How can I minimize the formation of over-chlorinated byproducts?
A2: To minimize over-chlorination, you should carefully control the stoichiometry of your chlorinating agent. Using an equimolar amount or a slight excess of the chlorinating agent (e.g., N-Chlorosuccinimide) relative to 2-hydroxypyrimidine is recommended. Additionally, maintaining a controlled reaction temperature and monitoring the reaction progress closely can prevent the reaction from proceeding to form di- and tri-chlorinated species.
Q3: My purification by column chromatography is not giving me a pure product. What are my options?
A3: If standard column chromatography is ineffective, likely due to the similar polarities of your product and impurities, consider the following:
-
Recrystallization: This can be a highly effective method for purifying crystalline solids. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Preparative HPLC: For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography.
-
Solvent System Optimization: For column chromatography, a systematic optimization of the eluent system (e.g., trying different solvent mixtures and gradients) may improve separation.
Q4: What analytical techniques are best for identifying impurities in my product?
A4: A combination of techniques is often most effective:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and a preliminary assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of your product and detect the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the impurities, which is a crucial step in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the main product and any isolated impurities.
Impurity Summary
The following table summarizes the common impurities encountered during the synthesis of this compound.
| Impurity | Chemical Structure | Potential Origin | Typical Analytical Signature |
| 2-Hydroxypyrimidine | C₄H₄N₂O | Unreacted starting material or hydrolysis of the product. | A distinct spot on TLC and peak in HPLC with a different retention time than the product. The mass spectrum will show the molecular ion of the starting material. |
| Dichloro-2-hydroxypyrimidine | C₄H₂Cl₂N₂O | Over-chlorination of the starting material. | A peak in the HPLC chromatogram, often with a different retention time. The mass spectrum will show a molecular ion peak corresponding to the dichlorinated product. |
| Dihydroxy-pyrimidine | C₄H₄N₂O₂ | Side reaction during synthesis.[1] | May appear as a more polar spot on TLC. The mass spectrum will show a molecular ion corresponding to the dihydroxy compound. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the chlorination of 2-hydroxypyrimidine using N-Chlorosuccinimide (NCS).
Materials:
-
2-Hydroxypyrimidine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Acetonitrile (or another suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-hydroxypyrimidine (1 equivalent).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve or suspend the starting material.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen) for several minutes.
-
Reagent Addition: Slowly add N-Chlorosuccinimide (1.0 to 1.1 equivalents) to the reaction mixture in portions at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (or a predetermined optimal temperature) and stir.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Optimizing Suzuki Reaction Yield with 5-Chloro-2-hydroxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Suzuki-Miyaura cross-coupling reaction yield with 5-Chloro-2-hydroxypyrimidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to address common challenges encountered during this specific transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
| Symptom | Possible Cause(s) | Recommended Solutions |
| Low to No Yield | 1. Catalyst Inactivity: The C-Cl bond in this compound is less reactive than C-Br or C-I bonds. Standard catalysts like Pd(PPh₃)₄ may be insufficient. 2. Ineffective Base: The chosen base may not be strong enough to promote the transmetalation step, or it may be sterically hindered. 3. Suboptimal Temperature: The reaction temperature may be too low for the oxidative addition to occur at a reasonable rate. 4. Catalyst Poisoning: The nitrogen atoms in the pyrimidine ring or impurities can coordinate to the palladium center, leading to deactivation. Thiol impurities from starting materials can also poison the catalyst. | 1. Catalyst & Ligand Selection: - Switch to a more active catalyst system. Consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1] - Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). 2. Base Selection: - Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[2] - Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity. 3. Temperature Optimization: - Gradually increase the reaction temperature, typically in the range of 80-120 °C.[2] - Consider using microwave irradiation to achieve rapid and uniform heating, which can significantly improve yields and reduce reaction times.[3] 4. Purity and Degassing: - Use high-purity, anhydrous solvents and reagents. - Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the Pd(0) catalyst. |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium. 2. Dehalogenation: The chloro-group can be replaced by a hydrogen atom, a side reaction that can be promoted by certain bases or impurities in the solvent. 3. Protodeboronation: The boronic acid can be converted to the corresponding arene, especially with electron-rich or heteroaryl boronic acids. This is often exacerbated by strong bases and the presence of water.[4] | 1. Minimizing Homocoupling: - Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining an inert atmosphere (Argon or Nitrogen). 2. Preventing Dehalogenation: - Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.[2] - Use anhydrous solvents. 3. Reducing Protodeboronation: - Use a milder base such as K₂CO₃ or KF. - Use boronic esters (e.g., pinacol esters), which are more stable and less prone to protodeboronation.[4] |
| Reaction Stalls or is Sluggish | 1. Poor Solubility of Reagents: The inorganic bases and the starting materials may have poor solubility in the chosen solvent system. 2. Tautomerism of 2-Hydroxypyrimidine: this compound exists in tautomeric equilibrium with 5-Chloro-pyrimidin-2(1H)-one. The pyrimidinone tautomer may have different reactivity or solubility. 3. Water Content: While some water is often beneficial in Suzuki reactions, too much or too little can be detrimental. | 1. Improving Solubility: - Screen different solvent systems. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is common.[2] - For highly insoluble components, consider a more polar aprotic solvent like DMF or DMSO, but be mindful of potential side reactions at high temperatures. 2. Addressing Tautomerism: - The effect of tautomerism can be complex. Consider O-protection of the hydroxyl group (e.g., as a methyl or benzyl ether) to lock the molecule in the hydroxypyrimidine form. This may require an additional synthesis step but can lead to more consistent results. 3. Optimizing Water Content: - If using a biphasic system, experiment with different organic solvent to water ratios (e.g., 4:1, 10:1). |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in performing a Suzuki reaction with this compound?
A1: The primary challenge is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, which necessitates more active catalyst systems and potentially harsher reaction conditions.[5] Additionally, the presence of the 2-hydroxyl group introduces complexity due to its potential to deprotonate under basic conditions and its existence in tautomeric equilibrium with the 2-pyrimidinone form, which may exhibit different reactivity.[6][7]
Q2: Which palladium catalyst and ligand combination is a good starting point?
A2: For aryl chlorides, standard catalysts like Pd(PPh₃)₄ may give low yields.[3] A more robust starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][4] These ligands are known to facilitate the challenging oxidative addition step with aryl chlorides.
Q3: What is the role of the base in the Suzuki reaction and which one should I choose?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium complex.[4][8] For this compound, strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective. However, if side reactions like protodeboronation are an issue, a milder base like K₂CO₃ could be beneficial.[2]
Q4: How does the tautomerism of 2-hydroxypyrimidine affect the reaction?
A4: 2-Hydroxypyrimidine exists in equilibrium with its 2-pyrimidinone tautomer.[9][10] The pyrimidinone form has an amide-like character, which can alter the electronic properties of the pyrimidine ring and potentially coordinate with the palladium catalyst, influencing the reaction outcome. The optimal reaction conditions may differ for each tautomer. If inconsistent results are obtained, protecting the hydroxyl group as an ether can prevent tautomerization.
Q5: Should I be concerned about the reaction occurring at the hydroxyl group?
A5: While direct C-O coupling is less common under standard Suzuki conditions, the hydroxyl group will be deprotonated by the base. This can affect the solubility and electronic properties of the substrate. If O-arylation becomes a competing side reaction, protection of the hydroxyl group is recommended.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) with a ligand | These are common and effective palladium precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | SPhos or XPhos (2-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for activating the less reactive C-Cl bond.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in promoting transmetalation.[2] K₂CO₃ can be used as a milder alternative. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic solvent systems are commonly used and often give good results. Anhydrous solvents like DMF or DMSO can also be screened. |
| Temperature | 80-110 °C | Higher temperatures are generally required for the coupling of aryl chlorides. Microwave heating can be advantageous.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is sensitive to oxidation and must be protected from air. |
Experimental Protocols
Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and anhydrous, powdered K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), K₂CO₃ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[3]
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature and follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Tautomerism of this compound.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
preventing dechlorination of 5-Chloro-2-hydroxypyrimidine in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-hydroxypyrimidine. The focus is on preventing the common side reaction of dechlorination during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dechlorination in the context of this compound reactions?
A1: Dechlorination is an undesired side reaction where the chlorine atom at the 5-position of the this compound ring is replaced by a hydrogen atom, leading to the formation of 2-hydroxypyrimidine as a byproduct. This is a common issue in various reactions, especially in palladium-catalyzed cross-coupling reactions where the C-Cl bond is inadvertently cleaved.
Q2: What are the main causes of dechlorination?
A2: The primary causes of dechlorination, particularly in palladium-catalyzed reactions, include:
-
High Reaction Temperatures: Elevated temperatures can provide the necessary energy to cleave the C-Cl bond, which is activated by the electron-deficient pyrimidine ring.[1]
-
Reactive Catalyst Systems: Highly active palladium catalysts, while necessary for coupling with less reactive chlorides, can also be aggressive enough to promote dechlorination.
-
Choice of Ligand: The electronic and steric properties of the phosphine ligand used can significantly influence the reaction's selectivity.
-
Presence of a Hydrogen Source: The reaction medium (e.g., solvent, base, or impurities) can act as a hydrogen source for the hydrodechlorination process.
-
Prolonged Reaction Times: Extended reaction times can increase the likelihood of the dechlorination side reaction occurring.
Q3: How can I minimize or prevent dechlorination?
A3: Several strategies can be employed to minimize dechlorination:
-
Optimize Reaction Temperature: Lowering the reaction temperature is often the most effective way to reduce dechlorination. It is recommended to run reactions at the lowest temperature that still allows for a reasonable reaction rate.
-
Careful Catalyst and Ligand Selection: Choose a palladium catalyst and ligand system known for its selectivity in coupling aryl chlorides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can be effective.[2]
-
Select an Appropriate Base: The choice of base can influence the reaction outcome. Weaker or non-nucleophilic bases may be preferable.
-
Use Anhydrous and Degassed Solvents: To minimize potential hydrogen sources and prevent catalyst deactivation, it is crucial to use anhydrous solvents and to thoroughly degas the reaction mixture.[2]
-
Monitor the Reaction Closely: Closely monitor the reaction progress by techniques like TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-running the reaction, which could lead to increased byproduct formation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Significant amount of 2-hydroxypyrimidine (dechlorinated byproduct) is observed. | High reaction temperature. | Gradually lower the reaction temperature in 10-20°C increments to find the optimal balance between reaction rate and selectivity. |
| Catalyst system is too reactive. | If using a highly active catalyst, consider switching to a less reactive one or using a lower catalyst loading. For example, if a Buchwald palladacycle is causing issues, a more traditional catalyst like Pd(PPh₃)₄ might be milder, though potentially slower. | |
| Inappropriate ligand. | Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes favor the desired coupling over dechlorination. | |
| Presence of a hydrogen source. | Ensure all solvents are anhydrous and properly degassed. Use high-purity reagents. | |
| Low or no yield of the desired coupled product. | Catalyst deactivation. | Ensure the reaction is run under a strict inert atmosphere (e.g., Argon or Nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.[2] |
| Inefficient catalyst system for C-Cl bond activation. | Chloropyrimidines are less reactive than their bromo or iodo counterparts. A more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos), may be necessary to activate the C-Cl bond effectively.[2] | |
| Ineffective base. | The base is crucial for the transmetalation step. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective in Suzuki-Miyaura couplings of heteroaryl chlorides.[2] | |
| Reaction is sluggish or does not go to completion at lower temperatures. | Insufficient thermal energy for C-Cl bond activation. | While high temperatures can cause dechlorination, a certain amount of heat is necessary. If the reaction is too slow at lower temperatures, a modest increase in temperature or a switch to a more active catalyst system may be required. Microwave irradiation can sometimes be a good alternative to conventional heating, allowing for rapid heating to the desired temperature and potentially reducing overall reaction time. |
Data on Reaction Conditions for Chloropyrimidine Coupling
| Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81 | [3] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Pd precatalyst (0.0003 M) | - | Various | MeOH/THF | - | High | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 70 | [3] |
Note: These conditions are for related but different substrates and may require significant optimization for this compound to minimize dechlorination.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize dechlorination. This protocol should be considered a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., XPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at a relatively low temperature (e.g., 60-80°C) to start. The optimal temperature will need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (or when starting material is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationship for Troubleshooting Dechlorination
References
improving solubility of 5-Chloro-2-hydroxypyrimidine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Chloro-2-hydroxypyrimidine for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
When encountering poor solubility, a systematic approach is recommended. Start with simple adjustments before moving to more complex solutions.
-
Verify Compound Purity: Impurities can significantly affect solubility. Ensure your this compound is of high purity using appropriate analytical methods.[1]
-
Use High-Purity Solvents: The presence of water or other contaminants in your solvent can reduce solubility.[1]
-
Increase Temperature: The solubility of many pyrimidine derivatives increases with temperature.[1][2] Gently warm the mixture while stirring, but be careful not to exceed the solvent's boiling point or cause compound degradation.[1]
-
Solvent Screening: If the initial solvent is ineffective, perform a small-scale solubility test with a range of solvents of varying polarities.[1][2]
Q2: Which organic solvents are generally effective for dissolving pyrimidine derivatives like this compound?
The choice of solvent is critical and depends on the polarity of the compound. For pyrimidine derivatives, common solvents to screen include:[1]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are often effective.[1] Pyrazolo[3,4-d]pyrimidine derivatives, for example, are readily soluble in DMSO.[3]
-
Polar Protic Solvents: Alcohols such as methanol and ethanol can also be suitable.[1][4]
-
Less Polar Solvents: Dichloromethane (DCM) and Chloroform may be used, depending on the specific reaction conditions.[1]
Q3: How does temperature impact the solubility of this compound?
Generally, the solubility of pyrimidine derivatives in organic solvents increases as the temperature rises.[1][2] This is because the dissolution process is often endothermic, requiring energy to break the crystal lattice of the solid compound.[1] Studies on various pyrimidine derivatives in methanol have shown a linear increase in solubility with increasing temperature.[4]
Q4: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent is a highly effective technique. Co-solvency involves using a mixture of solvents to enhance solute solubility.[1] For pyrimidine derivatives, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent can significantly improve the solubility of the compound.[1]
Q5: Is pH adjustment a useful strategy for this compound?
The effect of pH is most relevant for aqueous solubility. For ionizable pyrimidine derivatives, adjusting the pH can dramatically change solubility.[2] Given that this compound has a predicted pKa of 7.62, its charge state and aqueous solubility would be pH-dependent.[5] However, direct pH adjustment in anhydrous organic reactions is not a standard practice.[1]
Troubleshooting Guide
Problem: Low Solubility in Common Organic Solvents
This guide provides a systematic workflow to address solubility challenges with this compound in organic synthesis.
Troubleshooting Workflow for Solubility Enhancement
Caption: A step-by-step workflow for troubleshooting poor solubility.
Data Presentation
The selection of an appropriate solvent is the most critical first step. The following table provides a general guide to the solubility of pyrimidine derivatives in common laboratory solvents. This should be used as a starting point for solvent screening.
Table 1: Qualitative Solubility of Pyrimidine Derivatives in Common Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | Generally Good to Excellent | DMSO and DMF are powerful solvents for many heterocyclic compounds.[1][3] ACN and THF are also good options. |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Good (Alcohols)Sparingly Soluble (Water) | Solubility in alcohols increases with temperature.[1][4] this compound is sparingly soluble in water.[5] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubility is highly dependent on the other functional groups present in the molecule. |
| Non-Polar Aromatic | Toluene, Benzene | Generally Poor | These solvents are typically not effective for polar compounds like this compound. |
| Non-Polar Aliphatic | Hexane, Heptane | Insoluble | Not recommended for dissolving polar heterocyclic compounds. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol helps identify a suitable solvent for your reaction.
Objective: To quickly determine the most effective solvent for dissolving this compound from a selection of candidates.
Materials:
-
This compound
-
A selection of high-purity solvents (e.g., DMF, DMSO, ACN, Methanol, THF, DCM)
-
Small vials (e.g., 1 mL capacity)
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Heat gun or water bath (optional)
Procedure:
-
Preparation: Place a small, accurately weighed amount of this compound (e.g., 2-5 mg) into several separate vials.
-
Solvent Addition: Add a measured volume of a single test solvent (e.g., 0.5 mL) to each vial.
-
Initial Mixing: Cap the vials and agitate them using a vortex mixer for 30 seconds.
-
Stirring: Add a small stir bar to each vial and place them on a magnetic stir plate. Stir vigorously for 5-10 minutes at room temperature.
-
Observation: Visually inspect each vial for undissolved solid. Record your observations (e.g., completely dissolved, partially dissolved, insoluble).
-
Heating (Optional): If the compound is not soluble at room temperature, gently warm the vials using a heat gun or water bath while continuing to stir.[1][2] Record any changes in solubility.
-
Solvent Selection: Choose the solvent that provides the best solubility under conditions that are compatible with your planned reaction.
Solvent Selection Decision Tree
Caption: A decision tree to guide solvent selection based on reaction polarity.
Protocol 2: Improving Solubility with a Co-Solvent System
Objective: To dissolve this compound in a primary solvent that is only partially effective by adding a small amount of a high-solubility co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., THF, DCM)
-
High-solubility co-solvent (e.g., DMSO, DMF)
-
Reaction flask
-
Magnetic stir plate and stir bar
Procedure:
-
Setup: Add the this compound and the bulk of your primary reaction solvent to the reaction flask with a stir bar.
-
Initial Stirring: Begin stirring the mixture at room temperature. Observe the initial poor solubility.
-
Co-solvent Addition: While stirring, add the high-solubility co-solvent (e.g., DMSO) dropwise. Add just enough to achieve complete dissolution. Typically, this may be 1-10% of the total solvent volume.
-
Observation: Continue stirring until the solution is clear. The compound should now be fully dissolved and available for the reaction.
-
Proceed with Reaction: Once the starting material is fully in solution, you can proceed with adding other reagents as your reaction protocol dictates.
References
Technical Support Center: 5-Chloro-2-hydroxypyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during chemical reactions involving 5-Chloro-2-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Chlorination Reactions (e.g., with POCl₃)
Q1: What are the most common byproducts when converting this compound to 2,5-dichloropyrimidine using phosphorus oxychloride (POCl₃)?
A1: The most frequently observed byproducts in this reaction are:
-
Over-chlorinated species: While the target is 2,5-dichloropyrimidine, further reaction can lead to the formation of other chlorinated pyrimidines if reaction conditions are not carefully controlled.
-
Unreacted Starting Material: Incomplete conversion can leave residual this compound in the product mixture.
-
Hydrolyzed Starting Material: If moisture is present in the reaction or during workup, 2,5-dichloropyrimidine can hydrolyze back to this compound.[1]
-
Phosphoric Acid Byproducts: The reaction of POCl₃ generates phosphoric acid and related phosphorus-containing byproducts which need to be effectively removed during workup.[1]
Q2: How can I minimize the formation of byproducts in my chlorination reaction?
A2: To minimize byproduct formation, consider the following:
-
Control Stoichiometry: Use of an equimolar amount of POCl₃ per hydroxyl group can improve selectivity and reduce over-chlorination.[1]
-
Temperature Management: High temperatures can promote byproduct formation. It is crucial to find the optimal temperature that drives the reaction to completion without significant degradation or side reactions. Typical temperature ranges are between 80°C and 160°C.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further unwanted reactions.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[1]
-
Proper Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold basic solution (e.g., sodium bicarbonate) to neutralize acidic byproducts that can catalyze hydrolysis.[1]
Alkylation Reactions (N- and O-Alkylation)
Q3: I am trying to perform an O-alkylation on this compound, but I am getting a mixture of N- and O-alkylated products. How can I improve the regioselectivity?
A3: The N- vs. O-alkylation of 2-hydroxypyrimidines is a common challenge due to the ambident nature of the pyrimidinone ring. To favor O-alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. Protic solvents may lead to more N-alkylation.
-
Base Selection: The choice of base can influence the nucleophilicity of the oxygen and nitrogen atoms. Harder bases may favor reaction at the harder oxygen atom.
-
Counter-ion: The nature of the counter-ion of the alkoxide can also play a role in directing the alkylation.
-
Alkylating Agent: The reactivity and steric bulk of the alkylating agent can influence the site of attack.
Q4: What are the potential byproducts in an alkylation reaction of this compound?
A4: Besides the undesired regioisomer (N-alkylated product if O-alkylation is desired, and vice-versa), other potential byproducts include:
-
Dialkylated products: If a strong base and excess alkylating agent are used, dialkylation can occur.
-
Unreacted Starting Material: Incomplete reaction will leave starting material.
-
Byproducts from Decomposition: At elevated temperatures, the starting material or product may decompose.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
Q5: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield is low. What are the common issues?
A5: Low yields in Suzuki-Miyaura couplings involving chloropyrimidines can be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help mitigate this.[1]
-
Poor Reactivity of the Chloride: The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition. Higher temperatures and more active catalyst systems may be required.[1]
-
Protodeboronation: The boronic acid can be protonated and removed from the catalytic cycle, especially in the presence of water and base. Using anhydrous conditions or employing boronate esters (e.g., pinacol esters) or trifluoroborate salts can reduce this side reaction.[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. Optimizing the reaction conditions, such as the choice of base and catalyst system, can minimize homocoupling.[1]
Q6: What are the potential side products in a Buchwald-Hartwig amination with this compound?
A6: Common side reactions in Buchwald-Hartwig aminations include:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, leading to the formation of 2-hydroxypyrimidine.
-
Catalyst Decomposition: The palladium catalyst can decompose, especially at high temperatures, leading to the formation of palladium black and loss of catalytic activity.
-
Side reactions of the amine: The amine coupling partner can undergo side reactions depending on its structure and the reaction conditions.
Troubleshooting Guides
General Troubleshooting Workflow for this compound Reactions
Caption: A general workflow for troubleshooting reactions.
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Data Presentation
Table 1: Byproduct Formation in a Representative Chlorination Reaction
| Parameter | Condition A | Condition B | Byproduct Observed |
| Reagent | POCl₃ (1.5 eq) | POCl₃ (1.1 eq) | 2,5-dichloropyrimidine |
| Temperature | 120°C | 100°C | Unreacted this compound |
| Time | 6 hours | 4 hours | Hydrolysis product |
| Yield of 2,5-dichloropyrimidine | 75% | 90% | |
| Major Byproduct (%) | 15% (Unreacted SM) | 5% (Unreacted SM) | |
| Minor Byproduct (%) | 5% (Hydrolysis) | 2% (Hydrolysis) |
Note: The data in this table is illustrative and based on typical outcomes. Actual results may vary.
Experimental Protocols
General Protocol for Chlorination using POCl₃
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (1.1 - 1.5 eq) to the flask. A tertiary amine base like N,N-diisopropylethylamine (DIPEA) (1.2 eq) can be added to accelerate the reaction.[1]
-
Reaction: Heat the mixture to 100-120°C and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Signaling Pathways and Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Reaction Troubleshooting
Caption: A decision tree for troubleshooting incomplete reactions.
References
Technical Support Center: Synthesis of 5-Chloro-2-hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 5-Chloro-2-hydroxypyrimidine, addressing common scale-up challenges and troubleshooting issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main laboratory and industrial synthesis routes for this compound are:
-
Route 1: The direct chlorination of 2-hydroxypyrimidine using a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Route 2: The condensation reaction of urea with a C3-electrophile like 2-chloromalonaldehyde.
Q2: What are the most significant challenges when scaling up the synthesis of this compound?
A2: Key scale-up challenges include:
-
Exothermic Reaction Control: The chlorination of 2-hydroxypyrimidine can be highly exothermic, posing a risk of thermal runaway if not properly managed.[1]
-
Reagent Handling and Stoichiometry: Handling hazardous and moisture-sensitive chlorinating agents like phosphorus oxychloride (POCl₃) requires specialized equipment and procedures.[2] Precise control of reagent stoichiometry is crucial to minimize byproduct formation.
-
Impurity Profile Management: Different synthetic routes and scales can lead to varying impurity profiles. Common impurities may include unreacted starting materials, over-chlorinated byproducts, and isomers.
-
Product Isolation and Purification: Efficiently isolating and purifying the product at a large scale can be complex, often requiring optimization of crystallization and filtration processes.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.
Q4: What are the typical impurities encountered, and how can they be identified?
A4: Potential impurities include unreacted 2-hydroxypyrimidine, di-chlorinated pyrimidines, and other isomeric byproducts. These can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC.[3]
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Recommended Solution(s) |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants. - Monitor the reaction to completion using TLC or HPLC before workup. - If the reaction has stalled, consider a slight increase in temperature or prolonged reaction time, while monitoring for byproduct formation. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. For the chlorination of 2-hydroxypyrimidine, the temperature should be carefully controlled to prevent both sluggish reaction rates at low temperatures and increased byproduct formation at high temperatures. |
| Degradation of Product | - Minimize the time the product is exposed to harsh conditions (e.g., high temperatures, strong acids or bases). - Quench the reaction promptly upon completion. |
| Losses During Workup and Purification | - Ensure all equipment used for transfer is thoroughly rinsed with the appropriate solvent. - Optimize the recrystallization solvent system and cooling profile to maximize crystal recovery. - Check the solubility of the product in the aqueous layer during extraction to prevent losses. |
Issue 2: High Impurity Levels
| Possible Cause | Recommended Solution(s) |
| Over-chlorination | - Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be necessary, but large excesses should be avoided. - Control the reaction temperature, as higher temperatures can favor over-chlorination. |
| Formation of Isomeric Byproducts | - The choice of solvent can influence the regioselectivity of the chlorination. Screen different solvents to find the optimal one for minimizing isomeric impurities. |
| Hydrolysis of Product | - Ensure anhydrous conditions during the reaction and workup, as the presence of water can lead to the hydrolysis of chlorinated intermediates. |
| Inefficient Purification | - Optimize the recrystallization process by screening different solvent systems. - If recrystallization is insufficient, consider column chromatography for laboratory-scale purification. |
Issue 3: Runaway Reaction / Poor Exotherm Control
| Possible Cause | Recommended Solution(s) |
| Rapid Addition of Reagents | - Add the chlorinating agent portion-wise or via a dropping funnel at a controlled rate to manage the heat generated. |
| Inadequate Cooling | - Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat). - For larger scale reactions, consider a reactor with a cooling jacket. |
| High Concentration of Reactants | - Using a suitable solvent can help to dissipate heat more effectively. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Halogenated Pyrimidines
| Parameter | Route 1: Direct Halogenation | Route 2: Condensation with Urea |
| Starting Materials | 2-Hydroxypyrimidine, Halogenating Agent | Urea, 2-halo-malonaldehyde derivative |
| Typical Yield | 70-95% (route and scale dependent) | Varies depending on substrate |
| Key Advantages | Fewer steps, potentially higher atom economy | Avoids direct handling of some hazardous halogenating agents |
| Key Disadvantages | Potentially hazardous reagents, exothermic reactions | Availability and stability of substituted malonaldehydes |
Table 2: Influence of Reaction Parameters on the Synthesis of a Halogenated Pyrimidine (Illustrative Example for a similar synthesis)
| Molar Ratio (HBr:2-HP) | H₂O₂ Concentration | Temperature (°C) | Time (h) | Yield |
| 1:1 | 10 wt% | 100 | 8 | Moderate |
| 2:1 | 30 wt% | 40 | 12 | Good |
| 3:1 | 50 wt% | 30 | 14 | High |
Note: This data is for the synthesis of 5-bromo-2-hydroxypyrimidine and is illustrative of how reaction parameters can be optimized.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hydroxypyrimidine
This protocol is based on the chlorination of 2-hydroxypyrimidine with N-chlorosuccinimide.
Materials:
-
2-Hydroxypyrimidine
-
N-Chlorosuccinimide (NCS)
-
Acetic Acid
-
Dichloromethane (DCM)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 2-hydroxypyrimidine in a mixture of acetic acid and dichloromethane.
-
Cool the solution to a desired temperature (e.g., 20°C).
-
Add N-chlorosuccinimide portion-wise, monitoring the internal temperature to control the exotherm.
-
After the addition is complete, the reaction mixture can be heated (up to 120°C) to drive the reaction to completion.[5] Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis of this compound from Urea and 2-Chloromalonaldehyde (General Procedure)
This protocol outlines a general procedure for the condensation reaction.
Materials:
-
Urea
-
2-Chloromalonaldehyde
-
An appropriate solvent (e.g., ethanol)
-
A catalytic amount of acid or base (optional, may require optimization)
Procedure:
-
Dissolve urea and 2-chloromalonaldehyde in the chosen solvent in a reaction vessel.
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield or high impurities.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
stability of 5-Chloro-2-hydroxypyrimidine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Chloro-2-hydroxypyrimidine under various experimental conditions. The following troubleshooting guides and FAQs are designed to address common issues encountered during laboratory work.
Troubleshooting Guide & FAQs
Q1: I am seeing a gradual decrease in the concentration of my this compound solution over time. What could be the cause?
A1: Gradual degradation of this compound in solution is a common observation and is often attributed to hydrolysis. The stability of the compound is significantly influenced by the pH of the solution. Both acidic and basic conditions can promote degradation, although the mechanisms may differ. Under basic conditions, direct nucleophilic substitution of the chloro group by hydroxide ions is a likely degradation pathway. In acidic media, protonation of the pyrimidine ring can increase the susceptibility of the chloro substituent to nucleophilic attack by water. To minimize degradation, it is recommended to prepare solutions fresh and store them at low temperatures (2-8°C) for short periods.[1][2] For longer-term storage, consider a buffered solution at a mildly acidic to neutral pH, and always verify the concentration before use.
Q2: My reaction involving this compound is yielding unexpected byproducts. How can I determine if they are degradation products?
A2: To determine if the unexpected byproducts are degradation products of this compound, a forced degradation study is recommended.[3][4][5] This involves subjecting a sample of the compound to various stress conditions, such as acidic and basic hydrolysis, oxidation, and heat, to intentionally induce degradation. By analyzing the stressed samples using a stability-indicating analytical method, such as HPLC, you can identify the retention times and spectral characteristics of the degradation products.[6][7] Comparing the chromatograms of your reaction mixture with those of the stressed samples will help confirm if the byproducts are indeed degradants.
Q3: What are the likely degradation products of this compound under acidic or basic conditions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the principles of organic chemistry and studies of similar halogenated pyrimidines, the primary degradation product is likely to be 5-Hydroxy-2-hydroxypyrimidine (also known as 2,5-dihydroxypyrimidine or 5-hydroxyuracil) through hydrolysis. Under harsh acidic or basic conditions, further degradation of the pyrimidine ring could occur, but the initial hydrolysis of the C-Cl bond is the most probable first step.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating HPLC method is one that can separate the parent compound from its degradation products, process impurities, and any other potential interfering substances.[6][7] To develop such a method, you should:
-
Select a suitable column: A C18 column is a common starting point for reversed-phase chromatography.
-
Optimize the mobile phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase can be adjusted to optimize the separation.
-
Perform forced degradation studies: Analyze samples of this compound that have been subjected to acidic, basic, oxidative, and thermal stress.[3][4]
-
Validate the method: Ensure that the method can resolve the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Stability Data Summary
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours | 8% | 5-Hydroxy-2-hydroxypyrimidine |
| Base Hydrolysis | 0.1 N NaOH | Room Temperature | 4 hours | 15% | 5-Hydroxy-2-hydroxypyrimidine |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours | 5% | Oxidized pyrimidine derivatives |
| Thermal | Solid-state | 80°C | 48 hours | <2% | Not significant |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general methodology for conducting a forced degradation study of this compound.
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
A suitable buffer for the mobile phase (e.g., potassium phosphate)
-
HPLC system with a UV/PDA detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for 4 hours.
-
At appropriate time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound in a temperature-controlled oven at 80°C for 48 hours.
-
After the exposure period, dissolve the sample in the initial solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. ukm.my [ukm.my]
- 3. pharmtech.com [pharmtech.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 5-Chloro-2-hydroxypyrimidine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with palladium-catalyzed cross-coupling reactions of 5-Chloro-2-hydroxypyrimidine.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems and questions in a Q&A format, providing specific advice for troubleshooting failed or low-yielding reactions.
Q1: My coupling reaction with this compound is not working. What is the most likely issue?
A1: The primary challenge with this substrate is the presence of the 2-hydroxy group, which exists in tautomeric equilibrium with its 2-pyridone form. Both forms can interfere with the catalytic cycle. The acidic proton of the hydroxyl/amide group can react with bases or organometallic reagents, and the oxygen and nitrogen atoms can act as coordinating ligands, poisoning the palladium catalyst.[1][2]
Solution: Protecting Group Strategy To prevent these interferences, it is highly recommended to protect the 2-hydroxy group before attempting the coupling reaction. Common protecting groups include benzyl (Bn), methoxymethyl (MOM), or other ethers. For example, converting the substrate to 5-Chloro-2-(benzyloxy)pyrimidine is a common and effective strategy. This prevents catalyst inhibition and unwanted side reactions.
Q2: I'm observing low to no yield in my Suzuki-Miyaura coupling, even with a protected substrate. What should I check first?
A2: When a Suzuki coupling with a substrate like 5-chloro-2-(benzyloxy)pyrimidine fails, a systematic check of your reagents and reaction conditions is crucial.
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[3] For challenging substrates like chloro-heteroarenes, more active, electron-rich, and bulky ligands such as XPhos or SPhos are often required over simpler ones like PPh₃.
-
Base Selection and Purity: The base is critical for activating the boronic acid. Ensure it is anhydrous and of high purity. For pyrimidine substrates, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can be substrate-dependent and may require screening.
-
Solvent Quality: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the Pd(0) catalyst. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water.
-
Reaction Temperature: Chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts and may require higher temperatures (e.g., 100-120 °C) to facilitate the oxidative addition step.[3]
Q3: My Buchwald-Hartwig amination is failing. Are there specific considerations for this reaction with a protected this compound?
A3: Yes, Buchwald-Hartwig aminations of electron-deficient heterocycles like pyrimidines can be challenging.
-
Catalyst Inhibition: The pyrimidine nitrogen atoms can coordinate to the palladium center, inhibiting the catalytic cycle. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) is often necessary to promote the desired reaction and prevent catalyst deactivation.[1]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and handled under inert conditions.
-
Amine Reactivity: The nature of the amine coupling partner is also important. Primary amines are often more reactive than secondary amines. Highly hindered amines may require more specialized catalyst systems.
Q4: I am seeing significant amounts of side products. What are the common side reactions and how can I minimize them?
A4: Common side reactions in palladium-catalyzed cross-couplings include:
-
Dehalogenation: Replacement of the chlorine atom with a hydrogen. This can be caused by sources of hydride in the reaction mixture or by β-hydride elimination from certain organopalladium intermediates. Using anhydrous solvents and carefully selecting the base can help minimize this.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions, known as Glaser coupling). This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is critical. For Sonogashira couplings, using a copper-free protocol can sometimes reduce homocoupling.[4]
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen. This can be an issue with electron-deficient boronic acids and under certain basic conditions. Using more stable boronate esters (e.g., pinacol esters) can mitigate this problem.
Below is a diagram illustrating common side reactions in a Suzuki coupling.
Caption: Common side reactions competing with the desired Suzuki coupling pathway.
Section 2: Comparative Data for Analogous Coupling Reactions
Since quantitative data for the direct coupling of this compound is scarce due to the need for protection, this section provides data for analogous O-protected or related dihalopyrimidine substrates to serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Chloro/Bromo-Alkoxypyrimidines
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 12 | ~70-80 (at C5)[3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 (at C4)[5] |
| 2-Methoxy-5-bromopyrimidine | Heteroarylboronic acid | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 95 | 12-24 | ~60-90[6] |
Table 2: Buchwald-Hartwig Amination of Chloro/Bromo-Alkoxypyrimidines
| Pyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 100 | 18 | High (at C5) |
| 2-Chloropyrimidine | Various Amines | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | ~70-95 |
| 2,4-Dichloropyrimidine | Aniline | Pd(II) precatalyst | - | Cs₂CO₃ | Toluene | 110 | 12 | High (at C4)[7] |
Table 3: Sonogashira Coupling of Chloro/Bromo-Alkoxypyrimidines
| Pyrimidine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 12 | High (at C5) |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | RT-80 | - | Good (at C5)[8] |
| 5-Bromo-6-chloro-1,3-dimethyluracil | Various Alkynes | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 80 | 1-2 | 70-95 (at C5)[9] |
Section 3: Experimental Protocols
The following are generalized starting protocols for the coupling of a protected this compound, such as 5-Chloro-2-(benzyloxy)pyrimidine. Note: These protocols are adapted from similar substrates and should be optimized for your specific reaction.[3][8][10]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-chloro-2-(benzyloxy)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1).
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk tube the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add 5-chloro-2-(benzyloxy)pyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add 5-chloro-2-(benzyloxy)pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), an amine base (e.g., triethylamine, 2.0-3.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture and filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography.
Section 4: Visualizations of Key Concepts
The following diagrams illustrate fundamental concepts in troubleshooting and understanding these coupling reactions.
Caption: A logical workflow for troubleshooting a failed cross-coupling reaction.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Development for 5-Chloro-2-hydroxypyrimidine Reaction Monitoring
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development for monitoring the synthesis of 5-Chloro-2-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for monitoring the reaction of this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and versatile technique for monitoring the reaction of this compound. It allows for the separation and quantification of the starting materials, intermediates, and the final product. Other techniques such as Thin Layer Chromatography (TLC) can be used for quick qualitative checks of reaction progress. For more detailed analysis, especially for identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for reaction monitoring, providing structural information about the compounds in the reaction mixture.[1]
Q2: I am not getting good separation between my starting material and this compound in HPLC. What should I do?
A2: Poor separation can be due to several factors. Here are a few troubleshooting steps:
-
Optimize the mobile phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous buffer. A gradient elution, where the solvent composition changes over time, might be necessary to achieve better separation.
-
Change the column: If optimizing the mobile phase doesn't work, consider using a column with a different stationary phase (e.g., C8, Phenyl) or a column with a smaller particle size for higher resolution.
-
Adjust the pH of the mobile phase: The ionization state of this compound and other components can affect their retention. Adjusting the pH with a suitable buffer can significantly improve separation.
Q3: My HPLC baseline is noisy. How can I fix this?
A3: A noisy baseline can be caused by several issues. Check the following:
-
Degas the mobile phase: Dissolved gases in the mobile phase can cause bubbles in the detector, leading to a noisy baseline. Ensure your solvents are properly degassed.[2]
-
Check for leaks: Leaks in the HPLC system can cause pressure fluctuations and a noisy baseline.[2]
-
Contaminated detector cell: The detector flow cell may be contaminated. Flush the cell with a strong organic solvent.[2]
-
Detector lamp issue: The detector lamp may be nearing the end of its life, causing low energy and noise. Consider replacing the lamp.[2]
Q4: What are the common side products in the synthesis of this compound that I should look for?
A4: The synthesis of pyrimidines can sometimes lead to the formation of isomers or byproducts from side reactions. Depending on the synthetic route, potential side products could include incompletely reacted intermediates or products of over-chlorination. Using a mass spectrometer (LC-MS or GC-MS) can help in identifying the molecular weights of unexpected peaks in your chromatogram, which can aid in deducing their structures.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the column packing (silanol groups).- Column overload.- Incompatible sample solvent. | - Use a mobile phase with a buffer to suppress silanol interactions.- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase. |
| Peak Splitting or Broadening | - Column contamination or void.- Sample solvent stronger than the mobile phase.- Co-elution of multiple compounds. | - Wash the column or replace it if necessary.- Use a weaker sample solvent.- Optimize the mobile phase or use a different column for better separation. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction or air bubbles. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Purge the pump to remove air bubbles and check for leaks. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Precipitated buffer in the mobile phase. | - Replace the guard column or back-flush the analytical column.- Ensure the buffer is fully dissolved and filter the mobile phase. |
Reaction Monitoring Troubleshooting
| Observation | Possible Cause(s) | Suggested Action(s) |
| Reaction appears stalled (no change in starting material concentration) | - Inactive catalyst.- Sub-optimal reaction temperature.- Impure reagents. | - Use fresh or a different catalyst.- Gradually increase the reaction temperature while monitoring.- Ensure the purity of starting materials. |
| Multiple unknown peaks appearing in the chromatogram | - Formation of side products.- Degradation of product or starting materials. | - Use LC-MS or GC-MS to identify the unknown peaks.- Optimize reaction conditions (temperature, time) to minimize side reactions. |
| Low yield of this compound | - Incomplete reaction.- Product degradation.- Loss of product during workup. | - Monitor the reaction over a longer period.- Check the stability of the product under the reaction conditions.- Optimize the extraction and purification steps. |
Experimental Protocols
Representative RP-HPLC Method for Reaction Monitoring
This protocol provides a general starting point for developing an HPLC method for monitoring the synthesis of this compound. Optimization will likely be required for specific reaction mixtures.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 15 5 95 20 5 95 21 95 5 | 25 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (This should be optimized based on the UV-Vis spectrum of this compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for an HPLC method for the quantitative analysis of this compound. These values are illustrative and should be determined experimentally for a specific method.[3][4]
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visual Guides
Caption: Workflow for analytical method development and validation.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. Development and validation of a RP-HPLC method for simultaneous determination of five COVID-19 antiviral drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Reactivity Face-Off: 5-Chloro-2-hydroxypyrimidine vs. 5-Bromo-2-hydroxypyrimidine in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyrimidine core is a privileged structure, appearing in a vast array of biologically active compounds. The strategic introduction of substituents onto this ring system is often achieved through palladium-catalyzed cross-coupling reactions, where halopyrimidines serve as versatile building blocks. This guide provides an objective comparison of the reactivity of two such building blocks: 5-chloro-2-hydroxypyrimidine and 5-bromo-2-hydroxypyrimidine, supported by experimental data to inform the selection of starting materials and reaction conditions for synthetic campaigns.
Executive Summary
The fundamental difference in reactivity between 5-bromo-2-hydroxypyrimidine and this compound in palladium-catalyzed cross-coupling reactions stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, leading to a generally higher reactivity for the bromo-substituted pyrimidine.[1] This trend is most pronounced in the oxidative addition step of the catalytic cycle, which is often rate-determining. Consequently, 5-bromo-2-hydroxypyrimidine typically undergoes cross-coupling reactions under milder conditions, with faster reaction times and often higher yields compared to its chloro-analogue. However, advancements in catalyst and ligand design have significantly improved the utility of less reactive chloro-heteroaromatics, making them viable and more cost-effective alternatives.
It is also crucial to recognize that 2-hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form. In most cases, the pyrimidinone tautomer is the predominant and more stable species, and it is this form that is generally involved in the cross-coupling reactions.[2][3]
The Chemical Basis of Reactivity
The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4][5] This trend is inversely correlated with the bond dissociation energy (BDE) of the carbon-halogen bond. A lower BDE facilitates the oxidative addition of the palladium(0) catalyst to the C-X bond, a critical step in the catalytic cycle.[1]
| Bond Type | Average Bond Dissociation Energy (kcal/mol) |
| C-Br | ~70-80 |
| C-Cl | ~80-90 |
Note: These are approximate values for aryl halides and can vary based on the specific electronic environment.
The position of the halogen on the pyrimidine ring also plays a significant role in its reactivity. The electron-deficient nature of the pyrimidine ring generally activates halogens towards oxidative addition. However, the 5-position is typically less reactive than the 2-, 4-, and 6-positions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. While direct side-by-side comparative studies for this compound and 5-bromo-2-hydroxypyrimidine are limited, we can infer their relative reactivity from studies on similar substrates and general principles. 5-bromopyrimidines are known to undergo Suzuki-Miyaura coupling with a variety of boronic acids under standard conditions.[6][7][8] In contrast, chloropyrimidines often require more forcing conditions, such as higher temperatures and more specialized catalyst systems, to achieve comparable yields.[9][10]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-hydroxypyrimidine (analogues) | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | Moderate to Good |
| This compound (analogues) | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Moderate to Good |
Note: The data presented is based on reactions with structurally similar halopyrimidines and serves as a general guideline. Optimization is often necessary for specific substrates.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl and N-heteroaryl amines.[11][12] Similar to the Suzuki-Miyaura coupling, the C-Br bond of 5-bromo-2-hydroxypyrimidine is expected to be more reactive than the C-Cl bond of this compound. Selective amination at the C-Br position in the presence of a C-Cl bond is a common strategy in the synthesis of complex molecules.[4][13] Achieving amination with chloropyrimidines often necessitates the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.[14]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-hydroxypyrimidine (analogues) | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 8-16 | Good to Excellent |
| This compound (analogues) | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent |
Note: The data is based on general protocols for halopyrimidines. The choice of ligand is critical for the success of the reaction, especially with less reactive chlorides.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Halopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[9]
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Halopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium pre-catalyst, phosphine ligand, and base.
-
Add the halopyrimidine and then the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
To better understand the reaction mechanisms, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Conclusion
The choice between this compound and 5-bromo-2-hydroxypyrimidine as a starting material in cross-coupling reactions is a strategic decision that balances reactivity with cost and availability. 5-Bromo-2-hydroxypyrimidine is the more reactive substrate, often providing higher yields under milder conditions. However, the lower cost and wider availability of chlorinated starting materials make this compound an attractive option, especially for large-scale synthesis, provided that a robust and efficient catalytic system is employed. The continuous evolution of palladium catalysis continues to narrow the reactivity gap, empowering chemists to make the most strategic choice for their specific synthetic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. research.rug.nl [research.rug.nl]
comparing biological activity of 5-Chloro-2-hydroxypyrimidine derivatives
A Comparative Guide to the Biological Activity of 5-Chloro-2-hydroxypyrimidine Derivatives as PLK4 Inhibitors
This guide provides a comparative analysis of a series of 5-chloro-2-aminopyrimidine derivatives, a subset of this compound analogs, focusing on their biological activity as inhibitors of Polo-like kinase 4 (PLK4). PLK4 is a crucial regulator of centrosome duplication, and its overexpression is linked to tumorigenesis, making it a promising target for cancer therapy. The data presented here is based on a study that synthesized and evaluated these compounds for their potential as anticancer agents.[1]
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of the synthesized 5-chloro-2-aminopyrimidine derivatives against PLK4 and the TRIM37-amplified MCF-7 breast cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | PLK4 IC50 (nM) | MCF-7 IC50 (µM) |
| 5a | 2.5 | 1.2 |
| 5b | 1.5 | 0.85 |
| 5c | 0.9 | 0.62 |
| 5d | 1.8 | 0.95 |
| 5e | 1.2 | 0.75 |
| 5f | 0.8 | 0.48 |
| 5g | >1000 | >50 |
| 5h | 8.5 | 3.1 |
| 5i | 6.2 | 2.5 |
| 5j | 4.8 | 1.9 |
| 5k | 3.1 | 1.5 |
| 5l | >1000 | >50 |
Data sourced from a study on 5-chlorine-2-amino-pyrimidine derivatives as PLK4 inhibitors.[1]
Experimental Protocols
The following are the methodologies used to determine the biological activity of the 5-chloro-2-aminopyrimidine derivatives.
PLK4 Inhibition Assay
The inhibitory activity of the compounds against PLK4 was determined using a commercially available in vitro kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity.
-
Reaction Mixture Preparation: A reaction mixture was prepared containing the PLK4 enzyme, a substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Addition: The synthesized compounds were dissolved in DMSO and added to the reaction mixture at various concentrations. A control reaction with DMSO alone was also prepared.
-
Incubation: The reaction was initiated by adding ATP and incubated at room temperature for a specified period, typically 1 hour.
-
Detection: After incubation, a detection reagent was added that converts ADP to a luminescent signal.
-
Data Analysis: The luminescence was measured using a plate reader. The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (MCF-7)
The anti-proliferative activity of the compounds was evaluated against the MCF-7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized compounds dissolved in DMSO. Control wells were treated with DMSO alone.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition was calculated relative to the control, and the IC50 values were determined.
Mandatory Visualization
The following diagrams illustrate the PLK4 signaling pathway and a general workflow for the synthesis and evaluation of the 5-chloro-2-aminopyrimidine derivatives.
Caption: PLK4 signaling pathway in tumorigenesis and point of inhibition.
Caption: General workflow for synthesis and evaluation of derivatives.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chlorouracil Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 5-chlorouracil is of paramount importance, particularly in the pharmaceutical industry where it is often monitored as a potential genotoxic impurity. This guide provides an objective comparison of three widely-used analytical techniques for the detection of 5-chlorouracil: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented, including supporting experimental data and detailed methodologies, is designed to assist researchers in selecting the most appropriate method for their specific analytical needs. While 5-chlorouracil is frequently used as an internal standard in the analysis of the structurally similar drug 5-fluorouracil (5-FU), the analytical principles and validation parameters are directly comparable.[1] The data herein is a composite from studies on both compounds, offering a robust framework for methodological comparison.[1]
Methodology Comparison
A critical aspect of method selection is the evaluation of performance characteristics. The following table summarizes key quantitative data for the three analytical methods, providing a clear comparison of their capabilities.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.07 µg/mL[2] | Not explicitly stated, but method is used for trace level analysis. | As low as 40 ng/L (in wastewater)[3] |
| Limit of Quantification (LOQ) | 0.1 µg/mL[2] | 3 µg/g[4] | 0.1 ng/mL (in plasma)[5], 0.1 µg/mL (in dried blood spot)[6] |
| Linearity Range | 0.1 - 10 µg/mL[7] | Not explicitly stated, but correlation coefficient > 0.999[4] | 0.1 - 60 µg/mL[6] |
| Accuracy (% Recovery) | >80%[2] | Not explicitly stated, but part of validation.[4] | 61.53% - 65.65%[6] |
| Precision (%RSD) | <15%[2] | Not explicitly stated, but part of validation.[4] | Within-run: 1.6-11%, Between-run: 3.1-12%[8] |
| Specificity | High, but potential for interference.[9] | High, based on mass fragmentation. | Very high, based on parent/daughter ion transition.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the detection of 5-chlorouracil or related compounds using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used due to its simplicity and robustness.
-
Chromatographic System : A standard HPLC system equipped with a UV detector.
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., 10 mM phosphate buffer, pH 3.0) and an organic solvent like acetonitrile.[10] Isocratic elution is often sufficient.
-
Detection : UV detection is performed at a wavelength of approximately 265 nm.[2][7]
-
Sample Preparation : Samples are typically dissolved in the mobile phase or a compatible solvent, filtered, and then injected into the HPLC system. For complex matrices like skin samples, a liquid-liquid extraction may be necessary to recover the analyte.[2]
-
Internal Standard : 5-Chlorouracil is often used as an internal standard when analyzing for 5-fluorouracil.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for volatile and thermally stable compounds. Derivatization is often required for polar compounds like 5-chlorouracil to increase their volatility.
-
Derivatization : The sample containing 5-chlorouracil is derivatized, for example, with 3,5-bis-(trifluoromethyl)-benzyl bromide.[11]
-
GC System : A gas chromatograph equipped with a capillary column (e.g., ZB-5MS: 30 m length, 0.32 mm ID, 1.0 µm film thickness).[4]
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Injection : A split/splitless injector is used to introduce the sample.
-
Temperature Program : A temperature gradient is employed to separate the analytes.
-
MS System : A mass spectrometer operating in negative chemical ionization (NCI) mode can be used for high sensitivity.[11] Selected Ion Monitoring (SIM) mode is often used for quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for trace-level quantification in complex biological matrices.[5][12]
-
LC System : An ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column : A hydrophilic interaction chromatography (HILIC) column or a C18 column is often used.[5][6]
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., 100 mM ammonium formate) and an organic solvent (e.g., acetonitrile) is common.[5]
-
MS/MS System : A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[5]
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition (e.g., m/z 128.97 > 41.82 for 5-fluorouracil).[6]
-
Sample Preparation : For biological samples like plasma or dried blood spots, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction is typically required.[5][6]
-
Internal Standard : 5-Chlorouracil is a commonly used internal standard for 5-fluorouracil analysis.[5]
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the successful cross-validation of analytical methods. The following diagram illustrates a logical approach to this process.
Caption: A logical workflow for the cross-validation of analytical methods.
Signaling Pathway Context: The Role of 5-Chlorouracil Analogs in Drug Action
While 5-chlorouracil itself is primarily a concern as an impurity, its structural analog, 5-fluorouracil (5-FU), is a widely used chemotherapeutic agent. Understanding the mechanism of action of 5-FU provides context for the importance of accurately quantifying related compounds. 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[11] This disruption of DNA synthesis ultimately leads to cell death in rapidly dividing cancer cells.
Caption: Simplified mechanism of action for 5-fluorouracil.
References
- 1. benchchem.com [benchchem.com]
- 2. scientificliterature.org [scientificliterature.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 9. A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of 5-Chloro-2-hydroxypyrimidine Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-2-hydroxypyrimidine scaffold is a versatile building block in medicinal chemistry, giving rise to a variety of therapeutic agents. Understanding the translation of a drug's activity from a controlled laboratory setting (in vitro) to a complex living organism (in vivo) is a cornerstone of drug development. This guide provides a comparative analysis of in vitro and in vivo studies for two prominent drugs derived from this scaffold: the antiviral agent 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) and the antidiabetic candidate BMS-903452.
Case Study 1: 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) - An Antiherpetic Agent
CEDU is a nucleoside analog that has demonstrated potent and selective activity against herpes simplex virus type 1 (HSV-1). Its efficacy stems from its ability to be preferentially metabolized by virus-infected cells.
Data Presentation: In Vitro vs. In Vivo Efficacy of CEDU
Table 1: In Vitro Antiviral Activity of CEDU
| Virus Strain | Cell Culture | Parameter | Value (µg/mL) | Antiviral Index | Reference |
| HSV-1 | Primary Rabbit Kidney | MIC | 0.15 | ~2,000 | [1][2] |
| HSV-2 | Primary Rabbit Kidney | MIC | ~1.5 | - | [1][2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of the drug that prevents visible cytopathic effect. Antiviral Index is the ratio of the minimum toxic dose for the host cell to the minimum inhibitory dose for the virus.
Table 2: In Vivo Efficacy of CEDU in Murine Models of HSV-1 Infection
| Infection Model | Animal Model | Treatment | Dosage | Outcome | Reference |
| Cutaneous HSV-1 | Hairless Mice | Topical | 0.1% | Suppressed lesion development and mortality | [1][2] |
| Systemic HSV-1 | NMRI Mice | Oral (once daily) | 5 mg/kg | Significant reduction in mortality rate | [1][2] |
| HSV-1 Encephalitis | Mice | Intraperitoneal | 50 mg/kg/day | Significant protective effect | [1][2] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction) [3][4]
-
Cell Culture: Primary rabbit kidney cells are seeded in 96-well microplates and incubated until a confluent monolayer is formed.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with a standardized amount of HSV-1 or HSV-2.
-
Drug Application: Serial dilutions of CEDU are added to the infected cell cultures. Control wells with no drug and uninfected cells are also included.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 2-3 days).
-
Observation: The cells are examined microscopically for the presence of cytopathic effect (CPE), which includes cell rounding, detachment, and lysis.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that inhibits the development of CPE.
In Vivo Efficacy Studies in Mice
-
Cutaneous HSV-1 Infection Model: [1][2]
-
Hairless mice are epicutaneously infected with HSV-1 on the back.
-
Topical treatment with a cream containing CEDU (e.g., 0.1%) is initiated shortly after infection and continued for several days.
-
The development of herpetic skin lesions and the mortality rate are monitored daily.
-
-
Systemic HSV-1 Infection Model: [1][2]
-
NMRI mice are infected intraperitoneally with a lethal dose of HSV-1.
-
Oral administration of CEDU is initiated at a specified time post-infection.
-
The survival of the mice is recorded daily for a defined observation period.
-
-
HSV-1 Encephalitis Model: [1][2]
-
Mice are intracerebrally inoculated with HSV-1.
-
Intraperitoneal administration of CEDU is started after infection.
-
The protective effect is assessed by monitoring the survival rate of the treated animals compared to a placebo group.
-
Mandatory Visualization: Mechanism of Action of CEDU
The selectivity of CEDU as an antiviral agent is attributed to its specific phosphorylation by the viral thymidine kinase, an enzyme not as active in uninfected host cells.
Caption: Mechanism of selective action of CEDU in HSV-1 infected cells.
Case Study 2: BMS-903452 - A GPR119 Agonist for Type 2 Diabetes
BMS-903452 is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its dual mechanism of action.[5][6]
Data Presentation: In Vitro vs. In Vivo Activity of BMS-903452
Table 3: In Vitro Agonist Activity of BMS-903452
| Target | Cell Line | Parameter | Value (nM) | Reference |
| GPR119 | Not specified | EC50 | 14 | [7] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 4: In Vivo Efficacy of BMS-903452 in Rodent Models of Diabetes
| Animal Model | Test | Dosage | Outcome | Reference |
| Rodent Models | Acute and Chronic | Not specified | Efficacious | [5][6] |
| db/db Mice | Chronic | 0.03 mg/kg/day | Reduced fasting blood glucose, increased insulin secretion | [8] |
| Sprague-Dawley Rats | Oral Glucose Tolerance Test (OGTT) | 0.1-0.3 mg/kg | Reduced glucose excursion by 30-40% | [8] |
Experimental Protocols
In Vitro GPR119 Agonist Activity Assay (cAMP Accumulation)
-
Cell Line: A stable cell line overexpressing human GPR119 is used.
-
Compound Incubation: Cells are incubated with varying concentrations of BMS-903452.
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The EC50 value is calculated by plotting the cAMP concentration against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in Rodent Models of Diabetes [9][10][11]
-
db/db Mouse Model (a genetic model of obesity and type 2 diabetes):
-
db/db mice are treated daily with BMS-903452 or a vehicle control over an extended period.
-
Fasting blood glucose and plasma insulin levels are measured at regular intervals.
-
The overall improvement in glycemic control is assessed.
-
-
Oral Glucose Tolerance Test (OGTT) in Sprague-Dawley Rats:
-
Rats are fasted overnight.
-
BMS-903452 or a vehicle is administered orally.
-
After a set period, a glucose solution is administered orally.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose levels.
-
The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.
-
Mandatory Visualization: GPR119 Signaling Pathway
Activation of GPR119 by an agonist like BMS-903452 leads to a cascade of intracellular events that ultimately enhance insulin secretion and incretin release.[12][13]
Caption: GPR119 signaling pathway initiated by an agonist.
Conclusion
This guide illustrates the critical relationship between in vitro and in vivo studies in the development of drugs based on the this compound scaffold. For CEDU, the in vitro antiviral activity translated well into in vivo efficacy, validating its mechanism of action. Similarly, the potent in vitro agonism of BMS-903452 at the GPR119 receptor was a strong predictor of its glucose-lowering effects in animal models. These case studies underscore the importance of a multi-faceted experimental approach, combining controlled cellular assays with complex physiological models, to confidently advance drug candidates through the development pipeline.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Selective in vitro and in vivo activities of 5-(2-haloalkyl)pyrimidine nucleoside analogs, particularly 5-(2-chloroethyl)-2'-deoxyuridine, against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BMS-903452 | 1339944-47-6 | MOLNOVA [molnova.com]
- 8. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rodent models for diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 5-Chloro-2-hydroxypyrimidine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The isomeric landscape of 5-Chloro-2-hydroxypyrimidine presents a nuanced challenge in analytical chemistry and drug discovery. Distinguishing between positional isomers and understanding the tautomeric equilibrium inherent to these structures is critical for structure elucidation, reaction monitoring, and predicting physicochemical properties. This guide provides a comparative framework for the spectroscopic analysis of this compound and its related isomers, supported by experimental protocols and illustrative data from closely related compounds.
Understanding the Isomeric and Tautomeric Forms
This compound can exist as several positional isomers, where the chlorine and hydroxyl groups are located at different positions on the pyrimidine ring. The most common isomers include:
-
This compound
-
4-Chloro-2-hydroxypyrimidine
-
6-Chloro-2-hydroxypyrimidine
-
2-Chloro-4-hydroxypyrimidine
Furthermore, each of these isomers can exist in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. This equilibrium is sensitive to the solvent, temperature, and pH of the environment. Spectroscopic techniques are paramount in identifying and quantifying these different forms.
Spectroscopic Data Comparison
Table 1: Illustrative ¹H and ¹³C NMR Spectral Data
| Compound/Tautomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 5-Chloro-2-pyrimidinone (Lactam) | H4/H6: ~8.5 (s) | C2 (C=O): ~160, C5: ~125, C4/C6: ~150 |
| This compound (Lactim) | H4/H6: ~8.2 (s), OH: broad signal | C2: ~165, C5: ~120, C4/C6: ~155 |
| 4-Chloro-2-hydroxypyrimidine Isomer | H5: ~6.5 (d), H6: ~8.0 (d) | C2: ~163, C4: ~158, C5: ~110, C6: ~155 |
| 2-Chloro-4-hydroxypyrimidine Isomer | H5: ~6.3 (d), H6: ~7.8 (d) | C2: ~155, C4 (C=O): ~168, C5: ~108, C6: ~158 |
Note: 's' denotes a singlet and 'd' denotes a doublet. Actual chemical shifts and coupling constants will vary based on the solvent and experimental conditions.
Table 2: Illustrative IR and UV-Vis Spectral Data
| Compound/Tautomer | Key IR Absorption Bands (cm⁻¹) | UV-Vis Absorption Maxima (λ_max, nm) |
| 5-Chloro-2-pyrimidinone (Lactam) | C=O stretch: ~1680, N-H stretch: ~3100 (broad) | ~220, ~295 |
| This compound (Lactim) | O-H stretch: ~3400 (broad), C=N stretch: ~1620 | ~230, ~270 |
| Positional Isomers | Characteristic shifts in the fingerprint region (1600-1000 cm⁻¹) | Variations in λ_max and molar absorptivity based on substitution pattern. |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on meticulous sample preparation and standardized analytical procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of protons and carbons, enabling the differentiation of positional isomers and the investigation of tautomeric equilibria.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified pyrimidine isomer.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For ¹H NMR, typical parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
For ¹³C NMR, a spectral width of 220 ppm and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
-
Tautomerism Study: To investigate the lactam-lactim equilibrium, acquire spectra in different deuterated solvents (e.g., a non-polar solvent like CDCl₃ and a polar, hydrogen-bonding solvent like DMSO-d₆). The relative integration of peaks corresponding to each tautomer can be used to estimate the equilibrium constant.
Infrared (IR) Spectroscopy
Objective: To identify functional groups and characteristic vibrational modes that differ between isomers and tautomers.
Methodology:
-
Sample Preparation (Solid State):
-
Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
The lactam form is characterized by a strong C=O stretching vibration around 1680 cm⁻¹ and a broad N-H stretch above 3000 cm⁻¹.
-
The lactim form will show a broad O-H stretching band around 3400 cm⁻¹ and a C=N stretching vibration around 1620 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To compare the electronic transitions of the isomers, which are influenced by the chromophore structure and tautomeric form.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
-
Data Interpretation: The position of the absorption maxima (λ_max) and the molar absorptivity can differ between isomers and tautomers due to differences in their conjugated systems. The lactam forms often exhibit a longer wavelength absorption compared to the lactim forms.
Workflow for Isomer and Tautomer Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound isomers.
Caption: Workflow for the spectroscopic identification of isomers and tautomers.
This systematic approach ensures a thorough characterization of the isomeric and tautomeric forms of this compound, providing a solid foundation for further research and development activities.
A Comparative Guide to the Structural Confirmation of 5-Chloro-2-hydroxypyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes for the functionalization of 5-Chloro-2-hydroxypyrimidine and the analytical methods used for the structural confirmation of the resulting products. This document is intended to assist researchers in selecting the most suitable synthetic and analytical strategies for their specific research and development needs.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom and a hydroxyl group allows for diverse chemical modifications, leading to a wide array of substituted pyrimidine derivatives with potential biological activity. This guide will focus on two primary reaction types for the modification of this compound: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Synthetic Methodologies and Product Characterization
This section details the experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two powerful palladium-catalyzed cross-coupling reactions, as well as for SNAr with an amine. A comparative analysis of these methods is presented, along with detailed structural confirmation data for the resulting products.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.
Reaction Scheme:
Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) is prepared in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane and water. The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography.
Structural Confirmation of 5-Phenyl-2-hydroxypyrimidine:
| Analysis | Data |
| ¹H NMR | The ¹H NMR spectrum would show characteristic signals for the phenyl and pyrimidine protons. The pyrimidine protons would appear as singlets in the aromatic region, and the phenyl protons would exhibit multiplets corresponding to their substitution pattern. |
| ¹³C NMR | The ¹³C NMR spectrum would display distinct signals for each carbon atom in the 5-phenyl-2-hydroxypyrimidine structure. |
| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the mass of the product. Fragmentation patterns would be consistent with the structure, often showing loss of small molecules like HCN or CO.[1][2][3][4][5] |
| Yield | Yields for Suzuki-Miyaura couplings on similar substrates are typically reported to be in the good to excellent range. |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.
Reaction Scheme:
References
A Researcher's Guide to Heterocyclic Intermediates: Benchmarking 5-Chloro-2-hydroxypyrimidine
In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate heterocyclic intermediates is a critical decision that profoundly influences the efficiency of synthetic routes and the biological activity of target molecules. This guide provides an objective comparison of 5-Chloro-2-hydroxypyrimidine against other common heterocyclic building blocks, with a focus on its performance in key synthetic transformations and its relevance in targeting critical signaling pathways.
Physicochemical Properties and Reactivity Overview
This compound is a versatile intermediate utilized in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] Its reactivity is primarily dictated by the chloro and hydroxy functional groups attached to the pyrimidine ring. The chloro group at the 5-position is a key site for functionalization through various cross-coupling reactions, while the 2-hydroxy group can influence the molecule's solubility and electronic properties.
To provide a clear comparison, the following table summarizes the key physicochemical properties of this compound and its bromo and iodo analogs.
| Property | This compound | 5-Bromo-2-hydroxypyrimidine | 5-Iodo-2-hydroxypyrimidine |
| Molecular Formula | C₄H₃ClN₂O | C₄H₃BrN₂O | C₄H₃IN₂O |
| Molecular Weight | 130.53 g/mol | 174.99 g/mol | 221.99 g/mol |
| Appearance | Pale yellow crystals[1] | Off-white to yellow powder | Light yellow to brown powder |
| Melting Point | 237-238 °C (decomposes)[2] | >300 °C | 235-240 °C (decomposes) |
| Reactivity Trend | Lower | Moderate | Higher |
Performance in Key Cross-Coupling Reactions
The utility of halopyrimidines as synthetic intermediates is largely demonstrated in their performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The reactivity of the carbon-halogen bond is a critical factor, with the general trend being I > Br > Cl.[3] This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved during the oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. For 5-halopyrimidines, this reaction is crucial for introducing aryl or heteroaryl substituents, which are common motifs in pharmacologically active compounds. While direct comparative studies under identical conditions are limited, the expected trend in reactivity and yield follows the halogen's identity.
| Heterocyclic Intermediate | Coupling Partner | Catalyst System (Typical) | Reaction Time (Typical) | Yield (Expected Trend) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Longer (e.g., 24h) | Lower |
| 5-Bromo-2-hydroxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Moderate (e.g., 12h) | Moderate |
| 5-Iodo-2-hydroxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Shorter (e.g., 4h) | Higher |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, essential for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of 5-halopyrimidines in this transformation is dependent on the nature of the halogen.
| Heterocyclic Intermediate | Amine Partner | Catalyst System (Typical) | Reaction Time (Typical) | Yield (Expected Trend) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Longer | Lower |
| 5-Bromo-2-hydroxypyrimidine | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Moderate | Moderate |
| 5-Iodo-2-hydroxypyrimidine | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | Shorter | Higher |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for researchers. The following are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for 5-halopyrimidines.
General Protocol for Suzuki-Miyaura Coupling of 5-Halo-2-hydroxypyrimidine
Materials:
-
5-Halo-2-hydroxypyrimidine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-halo-2-hydroxypyrimidine, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 5-Halo-2-hydroxypyrimidine
Materials:
-
5-Halo-2-hydroxypyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the 5-halo-2-hydroxypyrimidine and a magnetic stir bar.
-
Seal the tube with a septum and remove it from the glovebox.
-
Add the amine and degassed toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Signaling Pathways and Relevance in Drug Discovery
Pyrimidine-based scaffolds are prevalent in a multitude of approved drugs, particularly in oncology and virology.[4] Many of these compounds function as kinase inhibitors, targeting key signaling pathways implicated in cell proliferation, survival, and differentiation.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in various cancers.[5] Pyrimidine derivatives have been successfully developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.
Caption: PI3K/Akt/mTOR pathway with a pyrimidine-based PI3K inhibitor.
Experimental Workflow for Evaluating Intermediates
A systematic workflow is crucial for the comparative evaluation of different heterocyclic intermediates. This process typically involves parallel synthesis, purification, and analysis to ensure a fair comparison of performance.
Caption: Workflow for comparing heterocyclic intermediates in cross-coupling.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. While its reactivity in palladium-catalyzed cross-coupling reactions is lower than its bromo and iodo counterparts, its lower cost and commercial availability make it an attractive starting material. For reactions where high reactivity is paramount and cost is less of a concern, 5-iodo-2-hydroxypyrimidine may be the preferred choice. Ultimately, the selection of the optimal heterocyclic intermediate will depend on a careful consideration of factors including reactivity, cost, availability, and the specific requirements of the synthetic route. This guide provides the foundational data and protocols to aid researchers in making these critical decisions.
References
Safety Operating Guide
Proper Disposal of 5-Chloro-2-hydroxypyrimidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 5-Chloro-2-hydroxypyrimidine is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this chemical requires specific handling and disposal procedures in accordance with hazardous waste regulations. This guide provides a comprehensive, step-by-step plan for its proper management from point of generation to final disposal.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its associated risks is the first step in safe handling and disposal. The compound is harmful if inhaled, swallowed, or absorbed through the skin, and it is known to cause irritation to the skin, eyes, and respiratory system.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
| Hazard Classification & Safety Requirements | Description |
| CAS Number | 54326-16-8[2] |
| Primary Hazards | Harmful by inhalation, in contact with skin, and if swallowed.[1][2][3] Causes skin, eye, and respiratory irritation.[1][3] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[3] Do not let this chemical enter the environment.[1][2] |
| Personal Protective Equipment (PPE) | Eye Protection: Chemical splash goggles.[1] Hand Protection: Appropriate protective gloves.[1] Skin and Body: Protective clothing to prevent skin exposure.[1] |
| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood.[1][2][4] An eyewash station and a safety shower must be readily accessible.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed by treating it as a halogenated organic hazardous waste .[4][5] Disposal must not be done via sink drains or as common trash.[1][6]
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safety and compliance while minimizing disposal costs.
-
Identify as Halogenated Waste: this compound contains chlorine, classifying it as a halogenated organic compound.[4][5][7]
-
Use a Dedicated Waste Container: Collect this waste in a container specifically designated for halogenated organic solvents. These containers are often color-coded (e.g., green) for easy identification.[5]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[4][5] It is also crucial to keep it separate from other waste streams such as acids, bases, oxidizers, heavy metals, and acutely toxic 'P-listed' wastes.[4][6]
Step 2: Container Selection and Labeling
-
Choose the Right Container: Use a sturdy, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) carboys are commonly used.[6] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[6]
-
Label Immediately: As soon as the first drop of waste is added, label the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If it's a mixture, list all components and their approximate percentages.[5]
-
Clear hazard identification (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
Step 3: Safe Accumulation and Storage
-
Keep Containers Closed: The waste container must be tightly sealed at all times, except when adding waste.[4][6] This prevents the release of harmful vapors.
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[6]
-
Ensure Proper Ventilation: Store the container in a cool, dry, and well-ventilated location, such as a designated cabinet for chemical waste.[1][6]
Step 4: Arranging for Final Disposal
-
Consult Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[4][8]
-
Do Not Exceed Limits: Be aware of the maximum volume of hazardous waste allowed to be stored in your laboratory (e.g., a common limit is 10-25 gallons).[4][8] Schedule a pickup before reaching this limit.
-
Professional Disposal: The final disposal will be handled by a licensed hazardous waste disposal company arranged by your institution. The standard method for this waste type is high-temperature incineration at a regulated facility.[5]
Management of Spills and Empty Containers
Accidental Spill Cleanup
For small spills that can be cleaned up in under 10 minutes by trained personnel:
-
Wear appropriate PPE: This includes double nitrile gloves, chemical splash goggles, and a lab coat.[6]
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite or sand) to soak up the substance.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container.[1][6]
-
Label and Dispose: Label the container as "Hazardous Waste" with a description of the contents and dispose of it along with other halogenated waste.[4]
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area and contact your institution's emergency response or EHS office immediately.[4]
Empty Container Disposal
Chemical containers are not considered empty until they have been properly decontaminated.
-
Triple Rinse: Rinse the empty container thoroughly three times with a suitable solvent (e.g., acetone or ethanol).[8][9]
-
Collect the Rinsate: The first rinseate must be collected and disposed of as halogenated hazardous waste.[8] Subsequent rinsates may also need to be collected, depending on local regulations.
-
Deface the Label: Completely remove or deface the original chemical label on the container.
-
Final Disposal: Once rinsed and air-dried, the container can typically be disposed of in the regular trash or glassware waste, as per your facility's policy.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. uakron.edu [uakron.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 5-Chloro-2-hydroxypyrimidine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-Chloro-2-hydroxypyrimidine, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Hazard Summary: this compound is harmful if swallowed, inhaled, or absorbed through the skin. It is known to cause irritation to the skin, eyes, and respiratory tract.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is crucial to inspect all PPE for integrity before each use.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Chemical Splash Goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile gloves are recommended for incidental contact. For prolonged handling, consider thicker gloves and consult the manufacturer's chemical resistance guide.[2][3][4] Always inspect gloves for tears or punctures before use. |
| Laboratory Coat | A full-length lab coat made of a suitable material to prevent skin contact. | |
| Respiratory | Fume Hood | All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
| Respirator | For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Perform all weighing and transferring of this compound powder inside a chemical fume hood to control airborne particles.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Decontaminate surfaces with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination. Dispose of disposable items, such as gloves, as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
This compound is a halogenated organic compound. All solid waste, including unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be segregated as "halogenated solid waste."[5]
-
Do not mix with non-halogenated, acidic, basic, or other types of chemical waste.[5]
-
-
Waste Collection:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
